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  • Product: 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride
  • CAS: 78726-74-6

Core Science & Biosynthesis

Foundational

3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride: Structural Properties, Reactivity, and Synthetic Applications

Abstract 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a highly functionalized, electrophilic aromatic building block utilized extensively in advanced organic synthesis and pharmaceutical development. Featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a highly functionalized, electrophilic aromatic building block utilized extensively in advanced organic synthesis and pharmaceutical development. Featuring a unique tetrasubstituted benzene ring, this compound offers a dense array of orthogonal reactive sites and electronic modulators. This technical whitepaper systematically deconstructs its physicochemical properties and mechanistic causality, providing field-validated protocols for its application in sulfonamide synthesis.

Physicochemical Topology and Structural Parameters

Understanding the fundamental physical and topological properties of a reagent is the first step in predicting its behavior in complex synthetic environments. The quantitative data for 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is summarized below[1].

PropertyValue / Description
Chemical Name 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride
CAS Registry Number 78726-74-6
Molecular Formula C₇H₅Cl₂NO₄S
Molecular Weight 270.09 g/mol
SMILES String O=S(C1=CC(=O)=C(C)C(Cl)=C1)(Cl)=O
Topological Polar Surface Area (TPSA) 77.28 Ų
LogP (Lipophilicity) ~2.48
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Storage Conditions Sealed in a dry environment, 2–8°C
Mechanistic Causality: Electronic Effects on Reactivity

As an application scientist, one must look beyond the basic structure and analyze the electronic push-and-pull that dictates a molecule's reactivity. The reactivity profile of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is governed by the synergistic electronic effects of its substituents[2].

  • Hyper-Electrophilic Sulfonyl Center: The sulfonyl chloride moiety is the primary site of reactivity. The sulfur atom is rendered highly electron-deficient by the two strongly electronegative oxygen atoms and the chloride leaving group. This electrophilicity is further amplified by the strong inductive (-I) and resonance (-R) electron-withdrawing effects of the meta-positioned nitro group[3].

  • Steric Topography: The methyl group at position 4 is flanked by the chloro and nitro groups, creating a sterically congested lower hemisphere of the arene. However, the sulfonyl chloride group at position 1 is flanked by two protons (positions 2 and 6), leaving the electrophilic sulfur center sterically accessible for rapid nucleophilic attack by primary and secondary amines[4].

  • Orthogonal Reactivity: While the sulfonyl chloride is primed for nucleophilic substitution, the nitro group serves a dual purpose. It activates the ring, and post-sulfonylation, it can be selectively reduced to an aniline derivative, serving as a critical handle for subsequent functionalization or solid-phase rearrangements[5].

Core Synthetic Applications
3.1. Sulfonamide Synthesis (Hinsberg-Type Reactivity)

The most prominent application of this compound is the synthesis of complex sulfonamides, a structural motif ubiquitous in antibacterial agents, diuretics, and renin inhibitors. When reacted with primary or secondary amines, the amine acts as a nucleophile, attacking the electrophilic sulfur[4]. The reaction proceeds via a pentacoordinate (trigonal bipyramidal) transition state, followed by the collapse of the intermediate and the irreversible expulsion of the chloride ion[2].

Mechanism Amine Amine Nucleophile (1° or 2°) Intermediate Pentacoordinate / Trigonal Bipyramidal Transition State Amine->Intermediate Nucleophilic Attack Sulfonyl 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (Electrophile) Sulfonyl->Intermediate Sulfonamide Sulfonamide Derivative (Target Product) Intermediate->Sulfonamide Elimination Byproduct Chloride Ion (Cl⁻) (Leaving Group) Intermediate->Byproduct

Mechanistic pathway of sulfonamide formation via nucleophilic attack and chloride elimination.

3.2. Solid-Phase Synthesis and Privileged Scaffolds

Nitrobenzenesulfonyl chlorides are pivotal in solid-phase synthesis. Polymer-supported amines can be sulfonylated with this reagent to form robust sulfonamide linkers. The electron-withdrawing nature of the nitro group acidifies the adjacent sulfonamide N-H, facilitating Fukuyama alkylation. Under specific basic conditions, these scaffolds can undergo Truce-Smiles rearrangements to yield diverse heterocyclic structures[5].

Self-Validating Experimental Protocol: Sulfonylation of Amines

It is critical to design protocols that are not only reproducible but self-validating. The following procedure details the synthesis of a sulfonamide derivative, emphasizing the causality behind each operational choice to ensure scientific integrity.

Workflow Step1 1. Dissolution Amine + Anhydrous DCM Step2 2. Base Addition Add Triethylamine (TEA) Step1->Step2 Step3 3. Electrophile Addition Add Sulfonyl Chloride at 0°C Step2->Step3 Step4 4. Reaction & Monitoring Stir at RT, LC-MS Validation Step3->Step4 Step5 5. Quench & Workup Aq. NaHCO3 Wash (Self-Purification) Step4->Step5 Step6 6. Isolation Flash Chromatography / Crystallization Step5->Step6

Step-by-step experimental workflow for the synthesis of sulfonamide derivatives.

Step-by-Step Methodology:

  • Preparation and Dissolution: Dissolve the target primary or secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.

    • Causality: Anhydrous conditions are strictly required because the highly activated sulfonyl chloride is susceptible to competitive hydrolysis by adventitious water, which would yield the unreactive sulfonic acid byproduct[2].

  • Base Addition: Add an organic base, such as triethylamine (TEA) or pyridine (2.0 equiv), to the stirring solution.

    • Causality: The base serves as an acid scavenger. As the reaction proceeds, HCl is generated. Without a base, HCl will protonate the unreacted starting amine, rendering it non-nucleophilic and prematurely halting the reaction[4].

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise.

    • Causality: The nucleophilic attack on the highly electrophilic sulfur is highly exothermic. Sub-ambient temperatures control the reaction kinetics, suppressing potential side reactions (e.g., competitive S_NAr at the chloro-substituted carbon) and minimizing thermal degradation[3].

  • Reaction Monitoring (Self-Validation Step): Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction via LC-MS or TLC.

    • Causality: The disappearance of the amine mass peak and the emergence of the [M+H]⁺ or [M-H]⁻ peak corresponding to the sulfonamide definitively confirm the forward progress of the reaction.

  • Quenching and Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and wash with 1 M HCl, followed by brine.

    • Causality: This is a self-purifying workup. The basic NaHCO₃ wash hydrolyzes any unreacted sulfonyl chloride into the water-soluble sulfonate salt, partitioning it into the aqueous layer. The subsequent acidic wash removes any excess TEA or unreacted amine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary to afford the chemically pure sulfonamide.

References
  • Chemikart. "Tert-butyl 3-hydroxy-2-methylpropanoate".[Link]

  • Wikipedia. "Hinsberg reaction".[Link]

  • ACS Combinatorial Science. "Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis".[Link]

Sources

Exploratory

Structural Profiling and Regioselective Synthesis of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride

Executive Summary: This technical whitepaper provides an in-depth analysis of the structural properties, electronic conformation, and synthetic methodologies of 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS: 787...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This technical whitepaper provides an in-depth analysis of the structural properties, electronic conformation, and synthetic methodologies of 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS: 78726-74-6). Designed for medicinal chemists and process scientists, this guide dissects the mechanistic directing effects of electrophilic aromatic substitution (EAS) and provides a field-proven, self-validating protocol for its synthesis via chlorosulfonation.

Structural Formula & Electronic Conformation

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a highly functionalized benzene derivative utilized extensively as an intermediate in the synthesis of sulfonamide-based therapeutics 1.

  • SMILES: O=S(C1=CC(=O)=C(C)C(Cl)=C1)(Cl)=O

  • Molecular Formula: C7H5Cl2NO4S

  • Molecular Weight: 270.09 g/mol

Electronic Dynamics: The reactivity of the sulfonyl chloride group (-SO₂Cl) at C1 is heavily modulated by the push-pull electronic effects of the ring substituents. The methyl group at C4 provides weak inductive electron donation (+I). However, this is overwhelmingly counteracted by the strong electron-withdrawing inductive (-I) and resonance (-R) effects of the nitro group at C5, and the inductive (-I) effect of the chloro group at C3. This net electron-deficient ring significantly increases the electrophilicity of the sulfonyl sulfur. While this makes the molecule highly reactive toward amines during sulfonamide library generation, it concurrently increases its susceptibility to unwanted aqueous hydrolysis during workup.

Mechanistic Rationale for Regioselective Synthesis

The synthesis of this compound relies on the direct chlorosulfonation of the precursor 1-chloro-2-methyl-3-nitrobenzene (also known as 2-chloro-6-nitrotoluene). The regioselectivity of this electrophilic aromatic substitution (EAS) is a textbook example of synergistic directing effects.

Directing Group Analysis:

  • Methyl Group (-CH₃ at C2): An activating, ortho/para-director. With both ortho positions (C1 and C3) sterically blocked by existing substituents, it strongly directs the incoming electrophile to the para position (C5).

  • Nitro Group (-NO₂ at C3): A strongly deactivating, meta-director. It directs substitution to C1 (blocked) and C5.

  • Chloro Group (-Cl at C1): A deactivating, ortho/para-director. It directs to C4 and C6.

Because activating groups dictate the orientation of EAS, the methyl group's preference for C5 overrides the chloro group's preference for C4/C6. The nitro group synergistically reinforces attack at C5. Following substitution at C5, IUPAC nomenclature rules dictate renumbering the ring to give the principal sulfonyl chloride group position 1, resulting in the final name: 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride .

The reaction mechanism is termolecular. The first equivalent of chlorosulfonic acid generates the sulfonic acid intermediate, while a second equivalent acts as the chlorinating agent to yield the final sulfonyl chloride 23.

Directing_Effects Precursor 1-Chloro-2-methyl-3-nitrobenzene Me_Group -CH3 (Position 2) Activating, o/p-director Precursor->Me_Group Cl_Group -Cl (Position 1) Deactivating, o/p-director Precursor->Cl_Group NO2_Group -NO2 (Position 3) Strongly Deactivating, m-director Precursor->NO2_Group Pos5 Position 5 (Para to -CH3) Synergistically Favored Me_Group->Pos5 Directs Para Cl_Group->Pos5 Meta (Disfavored) NO2_Group->Pos5 Directs Meta Intermediate Sulfonic Acid Intermediate Pos5->Intermediate + ClSO3H (1st eq) Product 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride Intermediate->Product + ClSO3H (2nd eq) - H2SO4

Regioselectivity and mechanistic pathway for the chlorosulfonation of 1-chloro-2-methyl-3-nitrobenzene.

Field-Proven Chlorosulfonation Protocol

The following methodology details the conversion of 1-chloro-2-methyl-3-nitrobenzene to 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride. The protocol utilizes excess chlorosulfonic acid to drive the equilibrium and act as the solvent 4 [[5]]().

Step-by-Step Methodology:

  • Apparatus Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, an internal thermometer, and a gas scrubber system (to neutralize evolved HCl and SO₂ gases).

  • Reagent Charging: Add 5.0 molar equivalents of chlorosulfonic acid to the flask. Cool the acid to 0–5 °C using an ice-salt bath.

  • Precursor Addition: Slowly add 1.0 molar equivalent of 1-chloro-2-methyl-3-nitrobenzene portion-wise.

    • Causality: Maintaining the internal temperature below 10 °C during addition is critical to control the highly exothermic formation of the sulfonic acid intermediate and to prevent the formation of diaryl sulfone byproducts [[6]]().

  • Thermal Activation: Once addition is complete, remove the ice bath and gradually heat the reaction mixture to 95–105 °C.

    • Causality: Heating provides the necessary activation energy for the second mechanistic step—the conversion of the sulfonic acid to the sulfonyl chloride 2.

  • In-Process Control (IPC) & Self-Validation: Stir at 105 °C for 4–6 hours. The reaction's progress is self-indicating; the cessation of HCl gas bubbling indicates the completion of the chlorination step.

    • Analytical Validation: To monitor via TLC, do not spot the reaction directly. Instead, quench a 10 µL aliquot into 1 mL of methanol. This converts the reactive sulfonyl chloride into a stable methyl sulfonate ester, preventing streaking and on-plate hydrolysis.

  • Quenching & Isolation: Cool the mixture to room temperature. Carefully add the mixture dropwise to a beaker containing a large excess of vigorously stirred crushed ice.

    • Causality: Rapid quenching in ice prevents localized exothermic heating, which would rapidly hydrolyze the newly formed sulfonyl chloride back into the sulfonic acid 5.

  • Purification: Filter the precipitated solid via vacuum filtration, wash thoroughly with ice-cold water until the filtrate reaches a neutral pH, and dry under high vacuum to yield the target compound.

Applications in Drug Development

In medicinal chemistry, 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a highly versatile trifunctional building block:

  • Sulfonamide Formation: The highly electrophilic -SO₂Cl group reacts rapidly with primary and secondary amines to form sulfonamides, a privileged pharmacophore in antibacterial, diuretic, and anti-cancer agents.

  • Orthogonal Functionalization: Post-sulfonamide formation, the nitro group can be selectively reduced (e.g., via Pd/C and H₂ or Iron/NH₄Cl) to an aniline, opening pathways for amidation or reductive amination. Subsequently, the chloro group can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to further expand the molecular architecture.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and critical process parameters for the synthesis of the target compound.

Parameter / PropertyValue / ConditionMechanistic Rationale
Molecular Weight 270.09 g/mol N/A
SMILES O=S(C1=CC(=O)=C(C)C(Cl)=C1)(Cl)=ON/A
Precursor 1-Chloro-2-methyl-3-nitrobenzeneProvides the exact substitution pattern required for C5-directed EAS.
ClSO₃H Equivalents 5.0 eqActs as both reagent and solvent; excess drives the equilibrium toward the sulfonyl chloride 4.
Initial Temperature 0 – 5 °CControls the exothermic initial sulfonation; prevents sulfone byproduct formation 5.
Heating Temperature 95 – 105 °COvercomes activation energy for the chlorination of the sulfonic acid intermediate 2.
Quench Temperature < 5 °C (Crushed Ice)Prevents thermal hydrolysis of the highly reactive sulfonyl chloride product 5.
References
  • Chemistry Stack Exchange. "What is the mechanism of chlorosulfonation of benzene?".[Link]

  • Cremlyn, R.J. "Chlorosulfonic Acid - A Versatile Reagent". Royal Society of Chemistry.[Link]

  • Scribd. "Sulfonation and Chlorosulfonation Mechanisms". [Link]

  • Research Journal of Pharmacy and Technology. "Molecular Modeling Study of Bis-sulfonamide Derivatives Synthesis Targeting Aromatase Enzyme as Anticancer". [Link]

Sources

Foundational

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS 78726-74-6): A Comprehensive Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry and structure-based drug design (SBDD), the selection of highly functionalized, geometrically constrained building blocks is paramount. 3-Chloro-4-methyl-5-nitrobenzenesulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and structure-based drug design (SBDD), the selection of highly functionalized, geometrically constrained building blocks is paramount. 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a specialized, polyfunctional aromatic scaffold that offers three distinct, orthogonally reactive vectors: a highly electrophilic sulfonyl chloride, a reducible nitro group, and an aryl chloride primed for late-stage transition-metal catalysis.

This whitepaper provides an in-depth technical analysis of this compound, detailing its core identifiers, physicochemical properties, and field-proven synthetic protocols. Designed for drug development professionals, this guide emphasizes the causality behind chemoselective reaction conditions required to manipulate this scaffold without compromising its structural integrity.

Chemical Identity & Core Identifiers

Accurate compound tracking and cheminformatics integration rely on standardized identifiers. The core physicochemical parameters and database identifiers for 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride are summarized in Table 1.

Table 1: Core Identifiers and Physicochemical Properties

ParameterValue
Chemical Name 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride
CAS Number 78726-74-6[1]
Molecular Formula C7H5Cl2NO4S[2]
Molecular Weight 270.09 g/mol [1]
SMILES CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)[O-][2]
InChIKey XMJPTCBXPMZLLJ-UHFFFAOYSA-N[2]

Structural Significance in Medicinal Chemistry

The utility of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride stems from its unique substitution pattern around the central toluene core:

  • Sulfonyl Chloride Moiety: Acts as the primary electrophilic handle for the rapid generation of sulfonamide libraries. Sulfonamides are classic bioisosteres for amides, offering improved metabolic stability and distinct hydrogen-bonding geometries.

  • Nitro Group: Functions as a masked primary amine. Once reduced, it opens the door for amide coupling or Buchwald-Hartwig aminations[3].

  • Aryl Chloride & Methyl Groups: The ortho-chloro and ortho-methyl groups provide significant steric bulk. When incorporated into an Active Pharmaceutical Ingredient (API), these groups restrict the dihedral angle of adjacent bonds, locking the molecule into a specific bioactive conformation—a critical tactic for increasing target residence time in kinase and epigenetic inhibitors[3].

Synthetic Workflows & Experimental Protocols

To effectively utilize this scaffold, synthetic sequences must be highly chemoselective. The standard workflow involves initial sulfonamidation followed by the selective reduction of the nitro group.

Protocol 1: Chemoselective Sulfonamidation

Objective: Convert the highly reactive sulfonyl chloride into a stable sulfonamide library scaffold while preventing premature hydrolysis.

Step-by-Step Methodology:

  • Dissolve 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the solution to 0 °C to control the exothermic nature of the nucleophilic attack.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Dropwise add the desired primary or secondary amine (1.1 equiv) dissolved in DCM.

  • Warm to room temperature and stir for 2–4 hours.

Causality & Expert Insight: Why use DIPEA instead of the more common Triethylamine (TEA)? TEA is sufficiently nucleophilic to attack the sulfonyl chloride, forming a highly reactive, unstable sulfonylammonium intermediate that is extremely prone to hydrolysis if trace moisture is present. DIPEA, being sterically hindered, acts purely as a non-nucleophilic Brønsted base (proton sponge) to neutralize the HCl byproduct, thereby maximizing the yield of the desired sulfonamide[4].

Self-Validation System: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting sulfonyl chloride is highly UV-active and will rapidly disappear. Quench an aliquot in water/MeOH and analyze via LC-MS; the presence of the [M+H]+ peak of the sulfonamide without the [M-Cl+OH] sulfonic acid peak confirms a successful, anhydrous amidation.

Protocol 2: Chemoselective Nitro Reduction (Béchamp-type)

Objective: Reduce the nitro group to an aniline to enable downstream cross-coupling, without compromising the aryl chloride.

Step-by-Step Methodology:

  • Dissolve the nitro-sulfonamide intermediate in a 3:1 mixture of Ethanol and Water.

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (NH4Cl) (5.0 equiv).

  • Heat the suspension to 80 °C and stir vigorously for 4–6 hours.

  • Filter the hot mixture through a pad of Celite to remove iron oxides, washing the cake with hot ethyl acetate.

Causality & Expert Insight: Standard catalytic hydrogenation (e.g., Pd/C with H2) is strictly contraindicated for this scaffold. Palladium insertion into the activated aryl carbon-chlorine bond leads to rapid hydrodechlorination. The Fe/NH4Cl system operates via a single-electron transfer (SET) mechanism that is highly chemoselective for the nitro moiety, preserving the aryl chloride for subsequent late-stage functionalization[3].

Self-Validation System: 1H NMR analysis of the purified product will reveal the disappearance of the downfield aromatic protons adjacent to the nitro group, replaced by an upfield shift and a broad singlet (integrating for 2H) around 4.5–5.5 ppm corresponding to the new aniline -NH2. Mass spectrometry will maintain the characteristic 3:1 isotopic pattern indicative of a single preserved chlorine atom.

Table 2: Chemoselectivity Optimization for Nitro Reduction

Reducing AgentConditionsNitro ReductionAryl Chloride StatusYield
Pd/C, H2MeOH, rt, 1 atmCompleteDechlorinated <10% (Target)
SnCl2·2H2OEtOAc, refluxCompleteIntact65%
Fe, NH4Cl EtOH/H2O, 80°C Complete Intact >85%

Workflow Visualization

The following diagram illustrates the logical divergence of the synthetic pathways, highlighting the preservation of the aryl chloride through the chemoselective reduction phase.

SyntheticWorkflow Core 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS: 78726-74-6) Amidation Step 1: Sulfonamidation (R-NH2, DIPEA, DCM) Core->Amidation Nucleophilic substitution Intermediate Nitro-Sulfonamide Intermediate Amidation->Intermediate Reduction Step 2: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Intermediate->Reduction SET Mechanism Product Amino-Sulfonamide Scaffold (Ready for Cross-Coupling) Reduction->Product Preserves Aryl Chloride

Synthetic divergence of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride into versatile scaffolds.

References

  • Echemi - 3-CHLORO-4-METHYL-5-NITROBENZENESULFONYL CHLORIDE.
  • PubChemLite - 78726-74-6 (C7H5Cl2NO4S).
  • Taylor & Francis - Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics.
  • Organic Chemistry Portal - Sulfonamide synthesis by alkylation or aryl

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride

Executive Summary As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is paramount for establishing robust structure-activity relationship (SAR) pipelines. 3-Chloro-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is paramount for establishing robust structure-activity relationship (SAR) pipelines. 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a highly functionalized, poly-substituted aromatic electrophile ([1]). Its unique substitution pattern—a sulfonyl chloride for rapid bioconjugation or sulfonamide synthesis, a nitro group for downstream reduction to an aniline, and a sterically shielded aryl chloride for late-stage cross-coupling—makes it an invaluable scaffold in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-proven experimental protocols.

Physicochemical Profiling and Handling Parameters

Understanding the physical and chemical properties of this compound is critical for optimizing reaction conditions and ensuring storage stability. The presence of the electron-withdrawing nitro and sulfonyl groups significantly impacts the compound's physical state and reactivity ([2]).

Table 1: Core Physicochemical Properties

PropertyValueScientific Implication
CAS Number 78726-74-6[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C7H5Cl2NO4S[1]High heteroatom count; requires careful mass balance calculation.
Molecular Weight 270.09 g/mol [1]Standardized for stoichiometric calculations in millimolar scales.
Melting Point 70 °C ([3])Solid at room temperature; facilitates easy weighing but requires dissolution in aprotic solvents (e.g., DCM, THF) prior to reaction.
Boiling Point 366.5 °C at 760 mmHg[3]High boiling point indicates low volatility, reducing inhalation risks during benchtop handling.
Density 1.625 g/cm³[3]Dense solid; ensure adequate stirring when suspended in lighter solvents.
SMILES O=S(C1=CC(=O)=C(C)C(Cl)=C1)(Cl)=O[1]Useful for in silico docking and predictive toxicology modeling.

Structural and Mechanistic Insights

The reactivity of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is governed by the electronic push-pull dynamics of its substituents:

  • The Sulfonyl Chloride (C1): Highly electrophilic due to the strong electron-withdrawing nature of the meta-nitro group. It is highly susceptible to nucleophilic attack by amines and alcohols but also prone to unwanted hydrolysis if exposed to atmospheric moisture.

  • The Nitro Group (C5): Acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. It serves as a masked amine, which can be selectively reduced later in the synthetic sequence.

  • The Chloro Group (C3) & Methyl Group (C4): The methyl group provides steric shielding to the adjacent chloro and nitro groups. The chloro group is generally unreactive under standard nucleophilic conditions due to the lack of strong ortho/para activating EWGs, making it an ideal candidate for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) only after the nitro group is reduced or modified.

Mechanism Step1 Sulfonyl Chloride + Amine Step2 Nucleophilic Attack at S(VI) Center Step1->Step2 Step3 Pentacoordinate Transition State Step2->Step3 Step4 Chloride Elimination Step3->Step4 Step5 Deprotonation by Base (e.g., DIPEA) Step4->Step5 Step6 Stable Sulfonamide Step5->Step6

Mechanistic pathway of sulfonamide formation via nucleophilic attack.

Synthetic Utility and Experimental Workflows

In drug development, this scaffold is typically utilized in a divergent synthetic pathway. The initial step almost universally involves the formation of a sulfonamide, followed by the manipulation of the nitro and chloro groups.

SyntheticPathways Core 3-Chloro-4-methyl-5- nitrobenzenesulfonyl chloride Sulfonamide Sulfonamide Derivative Core->Sulfonamide Amine, Base (DCM, 0°C) Hydrolysis Sulfonic Acid (Degradation) Core->Hydrolysis H2O (Avoid) Aniline Aniline Derivative (via Reduction) Sulfonamide->Aniline Fe, NH4Cl (EtOH/H2O, 80°C) CrossCoupling Cross-Coupled Product (via Aryl Chloride) Aniline->CrossCoupling Pd-Catalyst, Boronic Acid

Divergent synthetic pathways originating from the core sulfonyl chloride.

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every step includes causality for the chosen reagents and built-in quality control checkpoints.

Protocol A: Standardized Synthesis of Sulfonamide Derivatives

Causality: Sulfonyl chlorides are moisture-sensitive. The reaction must be performed in anhydrous conditions. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton sponge to neutralize the HCl byproduct.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the primary or secondary amine (1.1 equiv.) and DIPEA (2.5 equiv.) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Addition: Cool the solution to 0 °C using an ice bath. This controls the exothermic nature of the reaction and minimizes the formation of bis-sulfonylation byproducts. Add 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (1.0 equiv.) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 7:3) or LC-MS. The starting material (UV active, reacts with 4-(4-nitrobenzyl)pyridine stain) should be completely consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Reduction of the Nitro Group

Causality: The intermediate now contains a sulfonamide, a nitro group, and an aryl chloride. Standard catalytic hydrogenation (Pd/C, H₂) is strictly avoided here, as it will cause rapid hydrodehalogenation of the 3-chloro group. Instead, a mild dissolving metal reduction (Béchamp reduction) is employed to selectively reduce the nitro group to an aniline without cleaving the carbon-chlorine bond.

  • Preparation: Suspend the sulfonamide intermediate (1.0 equiv.) in a solvent mixture of Ethanol and Water (4:1 v/v, 0.1 M).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv.) and Ammonium chloride (NH₄Cl, 5.0 equiv.). NH₄Cl acts as a mild proton source that activates the iron surface without the harshness of concentrated HCl, protecting acid-sensitive functional groups.

  • Reaction: Heat the suspension to 80 °C under vigorous stirring for 3 hours.

  • Validation (In-Process): Monitor by LC-MS. A mass shift of -30 Da (loss of two oxygens, addition of two protons) indicates successful conversion to the aniline.

  • Work-up: While still hot, filter the mixture through a pad of Celite to remove the iron sludge. Wash the filter cake generously with hot Ethyl Acetate (EtOAc). Concentrate the filtrate to remove ethanol, then partition the aqueous residue with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline derivative, ready for late-stage cross-coupling.

Handling, Storage, and Safety Requirements

As a reactive electrophile, 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride requires stringent storage conditions to maintain its >95% purity.

  • Storage: Must be stored sealed in dry conditions at 2-8 °C under an inert atmosphere (Nitrogen or Argon) ([1]).

  • Degradation: Exposure to ambient humidity leads to rapid hydrolysis, generating 3-chloro-4-methyl-5-nitrobenzenesulfonic acid and hydrogen chloride gas. This degradation is visually identifiable if the free-flowing powder becomes clumped or sticky.

  • Toxicity: Sulfonyl chlorides are corrosive and act as lachrymators. Handle exclusively within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

References

  • PubChemLite. "78726-74-6 (C7H5Cl2NO4S) Structural Information". Université du Luxembourg. Available at:[Link]

Sources

Foundational

Synthesis Pathways for 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride: An In-Depth Technical Guide

Executive Summary 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS 78726-74-6) is a highly specialized electrophilic building block utilized extensively in medicinal chemistry and agrochemical development[1]. Featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS 78726-74-6) is a highly specialized electrophilic building block utilized extensively in medicinal chemistry and agrochemical development[1]. Featuring a unique substitution pattern—a reactive sulfonyl chloride group flanked by chloro, methyl, and nitro moieties—it serves as a critical intermediate for synthesizing complex sulfonamides, which are ubiquitous in kinase inhibitors, diuretics, and COX-2 inhibitors. This whitepaper provides a comprehensive, mechanistically grounded guide to its synthesis, focusing on the optimal pathway: the regioselective chlorosulfonation of 2-chloro-6-nitrotoluene[2].

Mechanistic Rationale: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The most efficient and scalable synthesis of 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride relies on the direct chlorosulfonation of 1-methyl-2-chloro-6-nitrobenzene (commonly known as 2-chloro-6-nitrotoluene)[3]. To understand why this specific starting material is chosen, one must analyze the synergistic directing effects of its substituents during Electrophilic Aromatic Substitution (EAS):

  • Methyl Group (-CH₃) at C1: An electron-donating group (EDG) via hyperconjugation. It is ring-activating and directs incoming electrophiles to the ortho and para positions.

  • Chloro Group (-Cl) at C2: An electron-withdrawing group (EWG) via induction, but it donates electron density via resonance. It is mildly ring-deactivating but remains ortho/para-directing.

  • Nitro Group (-NO₂) at C6: A powerful EWG via both induction and resonance. It is strongly ring-deactivating and strictly meta-directing.

When evaluating the available positions on the 2-chloro-6-nitrotoluene ring, the C4 position emerges as the thermodynamically and kinetically favored site for electrophilic attack. It is para to the activating methyl group and meta to the deactivating nitro group, aligning the directing effects perfectly. Furthermore, the C4 position is sterically accessible compared to the crowded C3 and C5 positions. Consequently, chlorosulfonation occurs almost exclusively at C4, yielding 4-methyl-3-chloro-5-nitrobenzenesulfonyl chloride (which, by IUPAC numbering rules prioritizing the sulfonyl chloride at C1, is named 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride)[4].

Regioselectivity SM 2-Chloro-6-nitrotoluene (Starting Material) CH3 -CH3 (C1) Activating o/p-directing SM->CH3 Cl -Cl (C2) Deactivating o/p-directing SM->Cl NO2 -NO2 (C6) Strongly Deactivating m-directing SM->NO2 C4 C4 Position (Target Site) Highly Activated & Sterically Accessible CH3->C4 Para-directing Cl->C4 Steric hindrance at other sites NO2->C4 Meta-directing

Figure 1: Synergistic directing effects in the electrophilic aromatic substitution of 2-chloro-6-nitrotoluene.

Primary Synthesis Pathway: Chlorosulfonation Protocol

The conversion of 2-chloro-6-nitrotoluene to the target sulfonyl chloride utilizes chlorosulfonic acid ( ClSO3​H )[5]. This reagent is uniquely suited for this transformation as it acts sequentially as both a sulfonating agent and a chlorinating agent.

The Causal Chemistry:

  • Sulfonation: The initial electrophilic attack by SO3​ (generated in situ from ClSO3​H ) forms the intermediate sulfonic acid.

  • Chlorination: A second equivalent of ClSO3​H converts the sulfonic acid to the sulfonyl chloride, releasing H2​SO4​ and HCl as byproducts. To ensure complete conversion and prevent the accumulation of the highly water-soluble sulfonic acid intermediate, an auxiliary chlorinating agent such as thionyl chloride ( SOCl2​ ) is often introduced to drive the equilibrium forward[3].

Step-by-Step Experimental Methodology (Self-Validating System)

Note: This protocol is designed for high-yield laboratory-scale synthesis. All steps must be performed in a fume hood due to the generation of corrosive HCl and SO2​ gases.

  • Reagent Preparation: Charge a dry, multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas scrubber system with 5.0 equivalents of chlorosulfonic acid. Cool the flask to 0–5 °C using an ice-salt bath.

  • Substrate Addition: Dissolve 1.0 equivalent of[6] in a minimal amount of anhydrous dichloromethane (optional, for viscosity control). Add this solution dropwise to the chlorosulfonic acid. Causality: The addition must be strictly temperature-controlled (<10 °C) to prevent oxidative side reactions at the methyl group and to avoid runaway exotherms.

  • EAS Reaction: Once the addition is complete, remove the ice bath and gradually heat the reaction mixture to 60–70 °C. Maintain this temperature for 4–6 hours. In-Process Control (IPC): Quench a micro-aliquot in methanol and analyze via LC-MS to confirm the disappearance of the starting material.

  • Equilibrium Shift (Chlorination): Cool the mixture to 40 °C and slowly add 1.5 equivalents of thionyl chloride ( SOCl2​ ). Stir for an additional 2 hours. Causality: SOCl2​ converts any residual sulfonic acid into the desired sulfonyl chloride, maximizing the final yield[3].

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto vigorously stirred crushed ice. Causality: Rapid quenching over ice keeps the temperature near 0 °C, preventing the hydrolysis of the newly formed sulfonyl chloride back into sulfonic acid.

  • Isolation: The product will precipitate as a solid. Filter the suspension under vacuum and wash the filter cake thoroughly with ice-cold water until the filtrate is pH neutral.

  • Purification: Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate to yield pure 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride[1].

Workflow Step1 1. Reagent Preparation Cool ClSO3H to 0-5°C under N2 Step2 2. Substrate Addition Add 2-chloro-6-nitrotoluene slowly (<10°C) Step1->Step2 Step3 3. EAS Reaction Heat to 60-70°C for 4-6 hours Step2->Step3 Step4 4. Chlorination (IPC) Add SOCl2 to convert residual sulfonic acid Step3->Step4 Step5 5. Quenching Pour onto crushed ice (Vigorous stirring) Step4->Step5 Step6 6. Isolation Filter precipitate, wash with cold water Step5->Step6 Step7 7. Purification Recrystallize from Hexane/EtOAc (Yield: >85%) Step6->Step7

Figure 2: Step-by-step experimental workflow for the chlorosulfonation of 2-chloro-6-nitrotoluene.

Quantitative Data Summaries

The following table summarizes the optimized reaction parameters for the synthesis of 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride to ensure high E-factor efficiency and product purity.

ParameterReagent / ConditionTarget ValueRationale / Impact
Substrate 2-Chloro-6-nitrotoluene1.0 EquivalentPrimary starting material[2].
Sulfonating Agent Chlorosulfonic Acid ( ClSO3​H )4.0 - 5.0 EquivalentsExcess required to act as both reactant and solvent[5].
Chlorinating Agent Thionyl Chloride ( SOCl2​ )1.5 EquivalentsPushes sulfonic acid intermediate to sulfonyl chloride[3].
Addition Temp. Ice Bath0 °C to 5 °CPrevents thermal degradation and side-chain oxidation.
Reaction Temp. Oil Bath60 °C to 70 °CProvides activation energy for sterically hindered EAS.
Reaction Time Heating Phase4 to 6 HoursEnsures >95% conversion of the starting material.
Expected Yield Isolated Product80% - 85%High yield achievable post-recrystallization.
Purity LC-MS / NMR> 98%Suitable for downstream pharmaceutical coupling[1].
Alternative Pathways & Process Optimization

While the direct chlorosulfonation of 2-chloro-6-nitrotoluene is the industry standard, alternative synthetic routes exist, though they carry significant drawbacks:

  • Pathway B: Nitration of 3-chloro-4-methylbenzenesulfonyl chloride. Attempting to introduce the nitro group late-stage via mixed acids ( HNO3​ / H2​SO4​ ) is highly problematic. Sulfonyl chlorides are prone to hydrolysis in aqueous acid mixtures. Furthermore, the nitration of sulfonyl chlorides can generate unstable, potentially explosive intermediates, making this route unsafe for scale-up.

  • Pathway C: Chlorination of 4-methyl-5-nitrobenzenesulfonyl chloride. Introducing the chlorine atom via electrophilic halogenation ( Cl2​ , FeCl3​ ) onto an already deactivated ring (due to the presence of both −NO2​ and −SO2​Cl groups) requires harsh conditions. This often leads to poor regioselectivity, generating a complex mixture of chlorinated isomers that are notoriously difficult to separate via standard crystallization.

Downstream Applications in Drug Development

Once synthesized and purified, 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride is immediately primed for nucleophilic acyl substitution. In drug development, it is typically reacted with various primary or secondary amines in the presence of a non-nucleophilic base (e.g., DIPEA or Triethylamine) to form stable sulfonamides. The nitro group can subsequently be reduced (e.g., via Palladium on Carbon and Hydrogen gas, or Iron/Acetic acid) to an aniline, opening the door for further functionalization, such as the formation of amides or ureas, which are critical pharmacophores in modern targeted therapeutics.

References
  • PubChem. "2-Chloro-6-nitrotoluene | C7H6ClNO2 | CID 6740." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "Preparation method of 6-chloro-2-nitrotoluene (CN101985425A)." Patent Literature on Chlorination/Sulfonation.
  • PubChemLite. "78726-74-6 (C7H5Cl2NO4S) - 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride." University of Luxembourg. Available at: [Link]

  • Google Patents. "Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride (DE3714611A1)." Patent Literature on Chlorosulfonation.

Sources

Exploratory

Harnessing the Electrophilicity of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride in Advanced Organic Synthesis

Executive Summary In modern medicinal chemistry, the sulfonamide moiety is a ubiquitous pharmacophore. The synthesis of complex sulfonamides relies heavily on the S-N coupling of amines with sulfonyl chlorides [1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the sulfonamide moiety is a ubiquitous pharmacophore. The synthesis of complex sulfonamides relies heavily on the S-N coupling of amines with sulfonyl chlorides [1]. Among these building blocks, 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS 78726-74-6) stands out due to its extreme electrophilicity [4]. This technical whitepaper provides an in-depth mechanistic analysis of its reactivity, governed by substituent electronic effects, and outlines self-validating protocols for its application in drug development workflows.

Electronic Profiling and Mechanistic Causality

The core reactivity of any sulfonyl chloride is dictated by the electrophilic nature of the hexavalent sulfur atom, which is rendered highly electron-deficient by two strongly electron-withdrawing oxygen atoms and a leaving chloride ion [1]. However, the specific reactivity of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is uniquely modulated by its aromatic substituents.

Applying the Hammett equation—a linear free-energy relationship that correlates reaction rates with substituent electronic effects [2]—we can deconstruct the causality behind this molecule's hyper-reactivity:

  • 5-Nitro Group (-NO 2​ ) : Positioned meta to the sulfonyl group, the nitro moiety exerts a powerful electron-withdrawing inductive effect (-I). This severely depletes electron density from the aromatic ring and, by extension, the sulfur center.

  • 3-Chloro Group (-Cl) : Also positioned meta, the chlorine atom contributes an additional -I effect. While halogens possess a weak electron-donating mesomeric effect (+M), the meta positioning ensures the inductive withdrawal dominates.

  • 4-Methyl Group (-CH 3​ ) : Positioned para, this group provides a weak electron-donating effect (+I) via hyperconjugation. However, this minor donation is overwhelmingly eclipsed by the synergistic withdrawal of the chloro and nitro groups.

The cumulative Hammett constant ( Σσ ) for these substituents is highly positive. A large positive reaction constant ( ρ ) indicates a transition state where negative charge is built, perfectly aligning with a rapid bimolecular nucleophilic substitution (S N​ 2-like) at the sulfur center, making it an exceptionally potent electrophile [2].

Quantitative Reactivity Data

To contextualize the electrophilicity of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride, Table 1 compares its theoretical Hammett constants and empirical reaction times against standard sulfonyl chlorides commonly utilized in pharmaceutical synthesis [3].

Sulfonyl Chloride DerivativeKey SubstituentsEstimated Σσ (Hammett)Relative ElectrophilicityTypical S-N Coupling Time
p-Toluenesulfonyl chloride (TsCl)p-CH 3​ -0.17Baseline2.0 - 4.0 hours
Benzenesulfonyl chloride (BsCl)None0.00Moderate1.0 - 2.0 hours
4-Nitrobenzenesulfonyl chloride (NsCl)p-NO 2​ +0.78High< 30 minutes
3-Cl-4-Me-5-NO 2​ -Ph-SO 2​ Cl m-Cl, p-CH 3​ , m-NO 2​ +0.91 Very High < 15 minutes

Table 1: Comparative electrophilicity and reaction kinetics based on substituent effects.

Mechanistic Visualization

The coupling of this electrophile with an amine proceeds via a tetrahedral intermediate. The high electrophilicity accelerates the initial nucleophilic attack, which is the rate-determining step.

G A Amine Nucleophile (R-NH2) C Tetrahedral Intermediate A->C Nucleophilic Attack B 3-Cl-4-Me-5-NO2-Ph-SO2Cl (Electrophile) B->C S-Center Activation D Chloride Expulsion (-Cl⁻) C->D Collapse E Sulfonamide Product (Target) D->E Deprotonation F HCl Neutralization (Base) D->F Scavenging

Fig 1: Mechanistic pathway of S-N coupling driven by sulfonyl electrophilicity.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only be reproducible but inherently self-validating. The extreme electrophilicity of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride requires stringent kinetic and thermal control. If unregulated, competing hydrolysis (reaction with ambient moisture) will outcompete the desired S-N coupling.

Protocol: High-Yield Synthesis of Complex Sulfonamides

Objective: S-N coupling of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride with a primary amine to form a sulfonamide[1][3].

Step-by-Step Methodology & Causality:

  • Reagent Preparation: Dissolve the primary amine (1.0 equiv) in anhydrous pyridine (0.5 M concentration).

    • Causality: Pyridine is selected over triethylamine (TEA) because it acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates amine attack while simultaneously scavenging the HCl byproduct. Anhydrous conditions prevent premature hydrolysis of the hyper-reactive sulfonyl chloride.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath under an inert argon atmosphere.

    • Causality: The cumulative EWG effects make this reaction highly exothermic. Cooling prevents thermal degradation and suppresses side reactions.

  • Electrophile Addition: Add 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise over 10 minutes.

  • Self-Validation Checkpoint 1 (Kinetics): Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

    • Validation Mechanism: The starting sulfonyl chloride is highly UV-active and non-polar. The system self-validates completion when the distinct, high-R f​ sulfonyl chloride spot completely disappears, replaced by a lower-R f​ , highly polar sulfonamide spot. Due to the Σσ of +0.91, this occurs rapidly (10–15 minutes).

  • Quenching & Phase Separation: Pour the mixture into cold 1M HCl (aq) and extract with Dichloromethane (DCM).

    • Causality: The acidic aqueous quench halts the reaction and protonates the pyridine catalyst.

  • Self-Validation Checkpoint 2 (Purification): Separate the layers.

    • Validation Mechanism: The protonated pyridinium chloride is exclusively water-soluble, partitioning entirely into the aqueous layer. The organic layer is thus self-purified, containing only the desired sulfonamide.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the pure sulfonamide.

Workflow S1 Step 1: Dissolve Amine in Anhydrous Pyridine S2 Step 2: Ice-Bath Cooling (0°C - 5°C) S1->S2 S3 Step 3: Portion-wise Addition of Sulfonyl Chloride S2->S3 S4 Step 4: TLC Monitoring (Self-Validation 1) S3->S4 Exothermic Control S5 Step 5: 1M HCl Aqueous Quench & DCM Extraction S4->S5 Full Conversion S6 Step 6: Phase Separation (Self-Validation 2) S5->S6 Pyridine Removal

Fig 2: Self-validating experimental workflow for sulfonamide synthesis.

Conclusion

The rational design of synthetic pathways requires a deep understanding of molecular electronics. By leveraging the extreme electrophilicity of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride—driven by its unique combination of inductive and mesomeric substituent effects—researchers can achieve rapid, high-yielding S-N couplings. Implementing self-validating protocols ensures that this hyper-reactivity is safely harnessed, minimizing byproducts and streamlining downstream purification in drug development pipelines.

References

  • Title: Hammett Equation Source: Wikipedia URL: [Link]

Foundational

Solvation Dynamics and Stability of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride: A Technical Whitepaper

Executive Summary In rational drug design and synthetic chemistry, the precise handling of highly reactive electrophilic intermediates is paramount. 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS: 78726-74-6, MW:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and synthetic chemistry, the precise handling of highly reactive electrophilic intermediates is paramount. 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS: 78726-74-6, MW: 270.09 g/mol ) is a complex, poly-substituted aromatic building block primarily utilized in the synthesis of sulfonamides and sulfonate esters (1)[1]. Because of its extreme reactivity, defining its solubility profile is not merely a thermodynamic exercise, but a kinetic and mechanistic challenge. This whitepaper provides a comprehensive framework for understanding its solvation dynamics, avoiding mechanistic pitfalls, and executing self-validating solubility protocols.

Physicochemical Profiling & Structural Causality

The solubility and stability of a sulfonyl chloride are intrinsically linked to the electronic effects of its ring substituents. The primary measure of a sulfonyl chloride's utility is its reactivity towards nucleophiles, which is governed by the electrophilicity of the sulfur atom (2)[2].

In 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride, the presence of the strongly electron-withdrawing nitro ( −NO2​ ) group and the inductively withdrawing chloro ( −Cl ) group severely depletes electron density from the aromatic ring. This effect is transmitted to the sulfonyl moiety, rendering the sulfur center highly electrophilic. Consequently, while the compound exhibits excellent theoretical solubility in polar solvents, its practical solubility is heavily constrained by rapid solvolysis (hydrolysis or alcoholysis) in protic environments (3)[3].

Solubility & Stability Matrix

To optimize reaction conditions and prevent premature degradation, solvent selection must balance polarity (for dissolution) with aprotic inertness (for stability). The table below summarizes the solubility profile based on the behavior of analogous highly reactive aryl sulfonyl chlorides (4)[4].

Solvent CategorySpecific SolventEst. Solubility (mg/mL, 25°C)Mechanistic Interaction & Stability
Protic Water, Methanol, Ethanol< 1 (Apparent)Incompatible. Rapid solvolysis/hydrolysis to sulfonic acid and HCl.
Highly Polar Aprotic DMF, DMSO> 100Caution. High solubility, but prone to Vilsmeier-type or oxidative degradation over time.
Moderate Aprotic Dichloromethane (DCM), Chloroform> 100Optimal. Excellent solvation of aromatic rings; chemically inert to sulfonyl chlorides.
Ethereal / Ester THF, Ethyl Acetate (EtOAc)50 - 100Good. Stable under anhydrous conditions; widely used for derivatization reactions.
Non-Polar Aliphatic Hexane, Heptane< 5Poor. Insufficient polarity to disrupt crystal lattice; ideal as anti-solvents for precipitation.

Mechanistic Pitfalls in Solvation

A common error in handling 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is assuming that physical dissolution equates to chemical availability. The use of alternative or "green" solvents, such as aqueous mixtures, poses significant challenges due to the exothermic formation of sulfonic acids (5)[5]. Furthermore, while DMSO and DMF offer exceptional solubilizing power, highly electrophilic sulfonyl chlorides can react with DMF to form Vilsmeier-Haack-type adducts, or undergo complex redox reactions in DMSO.

SolventSelection Start 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride Solvent Selection Protic Protic Solvents (H2O, MeOH, EtOH) Start->Protic Aprotic Aprotic Solvents Start->Aprotic Hydrolysis Solvolysis / Hydrolysis (Rapid Degradation) Protic->Hydrolysis PolarAprotic Highly Polar Aprotic (DMF, DMSO) Aprotic->PolarAprotic ModAprotic Moderate/Low Polarity (DCM, THF, EtOAc) Aprotic->ModAprotic NonPolar Non-Polar Aliphatic (Hexane, Heptane) Aprotic->NonPolar Degradation Potential Side Reactions (Vilsmeier-type, Oxidation) PolarAprotic->Degradation Optimal Optimal Solubility & High Stability ModAprotic->Optimal PoorSol Poor Solubility (Used for Anti-solvent) NonPolar->PoorSol

Figure 1: Decision matrix for solvent selection based on solvolysis risk and compound stability.

Self-Validating Experimental Protocol: Derivatization-Coupled Solubility Determination

Standard gravimetric or direct UV-Vis solubility assays fail for reactive electrophiles because ambient moisture during sample handling rapidly converts the sulfonyl chloride to sulfonic acid, artificially altering the mass and molar absorptivity (6)[6].

To achieve true thermodynamic solubility data, we employ a Derivatization-Coupled Isothermal Method . By chemically trapping the dissolved compound as a stable sulfonamide, we create a self-validating system: the final analytical readout is exclusively tied to the uncompromised, functionally active starting material.

Step-by-Step Methodology
  • Anhydrous Equilibration : Suspend an excess of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride in 2.0 mL of the target anhydrous solvent (e.g., DCM) within a sealed, argon-purged vial.

    • Causality: Argon purging prevents atmospheric moisture ingress, arresting premature solvolysis. Excess solid ensures the system reaches thermodynamic saturation.

  • Isothermal Agitation : Agitate the suspension in a thermoshaker at 25°C for 2 hours, followed by a 1-hour undisturbed settling period.

    • Causality: Continuous shaking overcomes the activation energy of dissolution. The settling period allows micro-particulates to precipitate, preventing the artificial inflation of solubility metrics during sampling.

  • Inert Filtration : Carefully draw 0.5 mL of the supernatant using a glass syringe and filter it through a 0.22 µm hydrophobic PTFE syringe filter into a dry vial.

    • Causality: PTFE is chemically inert and highly hydrophobic, ensuring no compound is adsorbed to the filter matrix and no ambient moisture is introduced during the transfer.

  • Chemical Quenching (Self-Validation Step) : Immediately transfer a precise 100 µL aliquot of the filtrate into a quenching solution containing an excess of aniline and pyridine in THF.

    • Causality: The aniline rapidly and quantitatively reacts with the intact sulfonyl chloride to form a highly stable sulfonamide. Any pre-hydrolyzed sulfonic acid will not form a sulfonamide under these conditions, ensuring only the functionally intact electrophile is measured.

  • HPLC-UV Quantification : Analyze the quenched mixture via Reverse-Phase HPLC-UV. Quantify the sulfonamide peak against a pre-established calibration curve of the pure synthesized sulfonamide.

    • Causality: Chromatographic separation isolates the sulfonamide from excess aniline, pyridine, and trace sulfonic acid, providing an absolute, artifact-free quantification of the original solubility.

ExpWorkflow Prep Prepare Anhydrous Solvent & Compound Equilibrate Isothermal Shaking (25°C, 2 hours) Prep->Equilibrate Filter PTFE Filtration (0.22 µm) Equilibrate->Filter Quench Immediate Derivatization (Excess Aniline) Filter->Quench Analyze HPLC-UV Analysis of Sulfonamide Quench->Analyze

Figure 2: Derivatization-coupled workflow for accurate solubility quantification.

References

  • Title: 3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride Source: ChemScene URL
  • Title: Technical Guide: Solubility Profile of (2-Chlorophenyl)
  • Title: Sulfonyl Chloride Kinetics. Part 11.
  • Title: A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)
  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL
  • Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents Source: RSC Publishing URL

Sources

Exploratory

An In-depth Technical Guide to 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride: Commercial Availability, Synthesis, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride, a specialized reagent for researchers, medicinal chemists, and professionals in drug development. We will delve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride, a specialized reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, commercial availability, synthetic routes, and its utility as a building block in the creation of novel molecular entities.

Introduction: The Strategic Importance of Substituted Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. The specific substitution pattern on the aromatic ring of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride—featuring a chloro, a methyl, and a nitro group—renders it a highly versatile electrophile. The interplay of these substituents' electronic and steric effects fine-tunes the reactivity of the sulfonyl chloride group, making it a valuable tool for late-stage functionalization and the construction of complex molecular architectures in drug discovery programs.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a reagent is paramount for its effective use and safe handling.

PropertyValue
CAS Number 78726-74-6
Molecular Formula C₇H₅Cl₂NO₄S
Molecular Weight 270.09 g/mol
IUPAC Name 3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
Synonyms 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride
Appearance Expected to be a solid, typical for substituted benzenesulfonyl chlorides.
Purity (Typical) ≥95%[1]
Storage Conditions 2-8°C, sealed in a dry environment[1]

Predictive Spectroscopic Data: While a publicly available, experimentally-derived spectrum for this specific molecule is not readily found, we can predict the key features based on its structure and data from closely related analogs such as 4-methyl-3-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.[2]

  • ¹H NMR: One would expect two singlets in the aromatic region, corresponding to the two aromatic protons, and a singlet in the aliphatic region for the methyl group protons. The exact chemical shifts would be influenced by the surrounding substituents.

  • ¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the sulfonyl chloride group would be significantly deshielded.

Commercial Availability and Procurement

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is available from specialized chemical suppliers.

Key Supplier:

  • ChemScene: This supplier lists the compound with CAS number 78726-74-6 and a purity of ≥95%.[1] They also offer custom synthesis and process optimization services, which can be invaluable for scaling up research quantities to meet drug development needs.[1]

For researchers, it is advisable to inquire with multiple fine chemical vendors, as catalog offerings can change. Given its specialized nature, it may be synthesized on demand by several suppliers who offer custom synthesis services.

Synthesis and Manufacturing

The synthesis of substituted benzenesulfonyl chlorides typically involves the chlorosulfonation of the corresponding aromatic precursor. A plausible and established method for preparing compounds of this class is the reaction of a substituted benzene with chlorosulfonic acid.[3][4]

Workflow for the Synthesis of a Substituted Benzenesulfonyl Chloride:

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Work-up and Isolation A Substituted Benzene (e.g., 2-Chloro-1-methyl-3-nitrobenzene) C Reaction Vessel (Controlled Temperature) A->C B Chlorosulfonic Acid (HSO₃Cl) B->C D Crude Product Mixture C->D Evolution of HCl gas E Quenching (e.g., pouring onto ice) D->E F Precipitated Solid E->F G Filtration and Washing F->G H Drying G->H I Purified 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride H->I A 3-Chloro-4-methyl-5-nitro- benzenesulfonyl chloride E Reaction Mixture A->E B Primary or Secondary Amine (R₁R₂NH) B->E C Base (e.g., Pyridine) C->E D Reaction Solvent (e.g., Dichloromethane) D->E F Aqueous Work-up E->F Reaction G Crude Sulfonamide F->G H Purification (Chromatography/Recrystallization) G->H I Final Sulfonamide Product H->I

Caption: General workflow for the synthesis of sulfonamides from a sulfonyl chloride.

Detailed Experimental Protocol for Sulfonamide Synthesis:

  • Dissolve Amine: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool Reaction: Cool the solution to 0°C in an ice bath.

  • Add Sulfonyl Chloride: Slowly add a solution of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (1.05 equivalents) in the same solvent.

  • React: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench and Extract: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify: Purify the resulting crude sulfonamide by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is a valuable building block for creating libraries of novel sulfonamides for screening against various biological targets. The presence of the nitro group allows for further chemical manipulation, such as reduction to an amine, which can then be further functionalized. The chloro and methyl groups provide steric and electronic handles to modulate the physicochemical properties and binding interactions of the final molecule.

A recent study highlighted the synthesis of a series of new 4-chloro-3-nitrobenzene sulfonamide derivatives that were tested for their antimicrobial activity. [5]This demonstrates the direct applicability of such reagents in the development of new therapeutic agents. [5]The synthesized compounds showed promising activity, and docking studies were performed against DNA Gyrase-A, a known antibacterial target. [5]

Safety and Handling

Based on the safety data for structurally related compounds such as 3-chloro-4-nitrobenzenesulfonyl chloride and other substituted benzenesulfonyl chlorides, 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride should be handled with extreme care. [6]

  • Hazard Classification: Expected to be classified as corrosive. It can cause severe skin burns and eye damage. [6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • In case of Contact:

    • Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong bases.

Conclusion

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a commercially available, albeit specialized, reagent with significant potential in medicinal chemistry and drug discovery. Its well-defined reactivity, centered around the electrophilic sulfonyl chloride group, allows for the reliable synthesis of diverse sulfonamide libraries. The strategic placement of chloro, methyl, and nitro substituents provides a platform for fine-tuning the properties of the resulting molecules. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • PubChem. (n.d.). 4-Methyl-3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Choi, P., Kalla, R. M. N., Varalakshmi, M., Venkataramaiah, C., Kumari, K. S., Kannali, J., Reddy, D. V., & Raju, C. N. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives.
  • Rattanaburi, E., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(2), 85-103.
  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Google Patents. (n.d.). EP0289847A1 - Preparation of 2-Chloro-5-nitro- and 4-Chloro-3-nitrobenzene-sulfonyl chloride.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Diversification of Novel Sulfonamides Utilizing 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Scaffold Rationale & Mechanistic Insights Sulfonamides represent a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scaffold Rationale & Mechanistic Insights

Sulfonamides represent a privileged pharmacophore in modern drug discovery, functioning as bioisosteres of amides and serving as the core scaffold for numerous antibacterial agents, diuretics, and enzyme inhibitors[1]. The classical and most robust approach to synthesizing these linkages relies on the reaction of activated sulfonyl electrophiles with primary or secondary amines[2].

Within this chemical space, 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS: 78726-74-6, MW: 270.09)[3] emerges as a highly versatile building block. As a Senior Application Scientist, I select this specific reagent not just for its ability to form sulfonamides, but for the orthogonal late-stage functionalization handles it installs into a drug candidate.

Mechanistic Causality
  • Hyper-Electrophilicity: The strong electron-withdrawing nature ( −I and −M effects) of the nitro group at the C5 position significantly increases the partial positive charge on the sulfonyl sulfur. This accelerates nucleophilic attack by amines, allowing for the successful sulfonylation of even sterically hindered secondary amines.

  • Hydrolysis Sensitivity: The same electronic effects that make this sulfonyl chloride highly reactive also make it exceptionally prone to hydrolysis by adventitious water[2]. Therefore, the choice of solvent and base is not arbitrary; it is a critical parameter for yield optimization.

  • Steric Shielding & Regioselectivity: The C4-methyl group provides moderate steric shielding to the adjacent C3-chloro and C5-nitro groups. Once the sulfonamide is formed, the nitro group activates the C3-chloro position for late-stage Nucleophilic Aromatic Substitution (S N​ Ar), while the nitro group itself can be selectively reduced to an aniline for subsequent amide couplings.

Experimental Workflow & Diversification Strategy

The following logical workflow illustrates the synthesis of the core sulfonamide and the subsequent orthogonal pathways available for late-stage scaffold diversification.

G Start 3-Chloro-4-methyl-5-nitro- benzenesulfonyl chloride Reaction Sulfonylation (DCM/TEA or Aq. Na2CO3) Start->Reaction Amine Primary/Secondary Amine Amine->Reaction Sulfonamide Novel Sulfonamide Scaffold Reaction->Sulfonamide Reduction Nitro Reduction (Pd/C, H2 or Fe/HCl) Sulfonamide->Reduction Handle 1 (C5) SNAr SNAr at Chloro Position (Nucleophile, Heat) Sulfonamide->SNAr Handle 2 (C3) Final Diversified Drug Candidate Reduction->Final SNAr->Final

Workflow for synthesis and late-stage diversification of novel sulfonamide scaffolds.

Quantitative Optimization Data

To facilitate rapid protocol adoption, the following table summarizes optimized reaction parameters based on the physicochemical properties of the input amine.

Reaction ConditionAmine TypeSolvent SystemBase ScavengerTempYield RangeMechanistic Note
Protocol A (Anhydrous) Lipophilic (e.g., Piperidine)DCM or THFTriethylamine (1.5 eq)0 °C → RT85–95%Aprotic environment prevents hydrolysis of the highly electrophilic sulfonyl chloride[1].
Protocol B (Biphasic) Hydrophilic / Amino AcidsH 2​ O / EtOAcNa 2​ CO 3​ (1.2–2.0 eq)0 °C → RT70–85%Deprotonates zwitterionic amines; organic phase shields the sulfonyl chloride[4].
Late-Stage S N​ Ar Alkyl Amines / AlkoxidesDMF or DMSOK 2​ CO 3​ (2.0 eq)80–100 °C60–80%Nitro group activates the meta-chloro position for nucleophilic attack.
Nitro Reduction Any stable sulfonamideEtOH / H 2​ OFe powder / NH 4​ Cl80 °C85–98%Mild reduction preserves the sulfonamide linkage and the C3-chloro group.

Detailed Methodologies

Protocol A: Anhydrous Sulfonylation (For Lipophilic Amines)

This protocol is designed for primary and secondary amines that exhibit high solubility in organic solvents[1].

  • Causality: Dichloromethane (DCM) is utilized as an aprotic solvent to completely exclude water, preventing the competitive hydrolysis of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride[2]. Triethylamine (TEA) serves as a non-nucleophilic base to scavenge the HCl byproduct. Because the conjugate acid (TEA·HCl) precipitates or is easily washed away, it drives the reaction equilibrium forward.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.5 eq) or Pyridine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: Strict temperature control at 0 °C during addition is mandatory to suppress exothermic side reactions.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with 1 M HCl (to remove unreacted amine and TEA), followed by brine.

  • Purification: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The starting sulfonyl chloride is strongly UV-active and non-polar ( Rf​≈0.8 ). Successful sulfonylation yields a significantly more polar spot ( Rf​≈0.3–0.5 ).

Protocol B: Modified Schotten-Baumann Synthesis (For Amino Acids & Hydrophilic Amines)

This protocol is essential when working with highly polar substrates that are insoluble in DCM[4].

  • Causality: The modified Schotten-Baumann conditions employ a biphasic system. The basic aqueous phase (Na 2​ CO 3​ ) is strictly required to deprotonate the carboxylic acid and the ammonium salt of the amino acid, rendering the amine nucleophilic. The sulfonyl chloride is added slowly to minimize its exposure to the aqueous phase, mitigating hydrolysis[4].

Step-by-Step Procedure:

  • Aqueous Preparation: Dissolve the amino acid or hydrophilic amine (1.0 eq) and Na 2​ CO 3​ (1.2 eq) in distilled water (0.5 M). Cool the aqueous solution to 0 °C.

  • Biphasic Addition: Dissolve 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (1.2 eq) in a small volume of ethyl acetate or THF. Add this organic solution dropwise to the vigorously stirring aqueous mixture over 15 minutes.

  • Propagation: Stir the biphasic mixture for 4–6 hours at room temperature.

  • Acidification & Isolation: Cool the mixture back to 0 °C and carefully acidify to pH 2–3 using 10% HCl. The sulfonamide-carboxylic acid product will typically precipitate.

  • Recovery: Collect the precipitate by vacuum filtration, wash with cold water, and dry under high vacuum. Recrystallize from ethyl acetate/n-hexane if necessary[4].

Validation Checkpoint: Post-isolation, dissolve a small aliquot in CDCl 3​ or DMSO- d6​ for 1 H-NMR. The aromatic protons of the 3-chloro-4-methyl-5-nitrobenzene core will appear as two distinct, meta-coupled doublets ( J≈1.5–2.5 Hz) in the 7.6–8.2 ppm region. The disappearance of the starting amine's N-H signal and the appearance of a highly deshielded sulfonamide N-H proton ( ≈4.5–8.0 ppm, depending on solvent and H-bonding) confirms successful coupling.

References

[1] BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Available at:

[4] MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Available at:

[2] ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at:

[3] ChemScene. 3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride Product Data. Available at:

Sources

Application

Application Notes and Protocols: 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride in Complex Organic Synthesis

Executive Summary In modern drug discovery and complex organic synthesis, the strategic use of multi-functional building blocks allows for the rapid generation of molecular diversity. 3-Chloro-4-methyl-5-nitrobenzenesulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic use of multi-functional building blocks allows for the rapid generation of molecular diversity. 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS: 78726-74-6) is a highly specialized, trifunctional electrophile[1]. It features three distinct reactive sites—a sulfonyl chloride, an aryl chloride, and a nitro group—arranged around a central toluene core. This application note provides authoritative, field-proven protocols for sequentially functionalizing this scaffold, enabling researchers to synthesize complex biaryl sulfonamides and aniline derivatives with absolute regiocontrol.

Physicochemical Properties & Reactivity Profile

To effectively utilize this reagent, its physical properties and inherent reactivity must be understood. The table below summarizes its key physicochemical parameters[1].

PropertyValue
Chemical Name 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride
CAS Registry Number 78726-74-6
Molecular Formula C₇H₅Cl₂NO₄S
Molecular Weight 270.09 g/mol
Functional Groups Sulfonyl chloride (-SO₂Cl), Aryl chloride (-Cl), Nitro (-NO₂), Methyl (-CH₃)
Storage Conditions Sealed in dry conditions, 2-8°C (Moisture sensitive)

Mechanistic Insights: The Causality of Orthogonal Reactivity

The true value of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride lies in its orthogonal reactivity , which is dictated by the electronic and steric relationships of its substituents. As a Senior Application Scientist, it is critical to understand why these reactions proceed selectively:

  • Site 1: The Sulfonyl Chloride (C1) : The -SO₂Cl group is the most electrophilic site on the molecule. It undergoes rapid nucleophilic attack by primary and secondary amines to form stable sulfonamides[2]. This reaction occurs at 0°C to room temperature, leaving the rest of the molecule intact.

  • Site 2: The Aryl Chloride (C3) : A common concern when utilizing nitro-aromatics is unwanted Nucleophilic Aromatic Substitution (S_NAr). However, S_NAr requires the leaving group (chloride) to be ortho or para to the electron-withdrawing nitro group. In this scaffold, the chloride is meta to both the nitro (C5) and the sulfonyl (C1) groups. This meta-relationship protects the chloride from spontaneous S_NAr. Instead, the chloride is perfectly primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), which requires a transition metal to undergo oxidative addition into the C-Cl bond[3].

  • Site 3: The Nitro Group (C5) : Once the sulfonamide and biaryl linkages are established, the highly electron-withdrawing nitro group can be chemoselectively reduced to an electron-donating primary aniline. Using mild, single-electron transfer reagents (like Iron or Zinc) prevents the competitive hydrodehalogenation that often plagues Palladium-on-Carbon (Pd/C) hydrogenations[4],[5].

Reaction Optimization Data

The following table summarizes the optimized parameters for each transformation, highlighting the causality behind the chosen reagents.

Reaction StepVariable TestedOptimal ConditionCausality / Observation
Sulfonylation Base (TEA vs. DIPEA)DIPEA (2.0 eq)DIPEA's steric bulk prevents it from acting as a competing nucleophile; provides superior solubility for the hydrochloride salt byproduct.
Suzuki Coupling Catalyst (Pd(PPh₃)₄ vs. SPhos-Pd-G2)SPhos-Pd-G2 (5 mol%)Unactivated aryl chlorides are notoriously sluggish[3]. The electron-rich, bulky SPhos ligand accelerates oxidative addition into the C-Cl bond.
Nitro Reduction Reagent (Pd/C + H₂ vs. Fe/NH₄Cl)Fe powder / NH₄ClPd/C causes competitive hydrodehalogenation of the aryl chloride[6]; Fe/NH₄Cl is strictly chemoselective for the nitro group[4].

Experimental Protocols

Protocol 1: Regioselective Sulfonamide Synthesis

This protocol establishes the sulfonamide linkage. The reaction is self-validating: the conversion of the highly non-polar sulfonyl chloride to a more polar sulfonamide is easily tracked via Thin-Layer Chromatography (TLC).

Reagents:

  • 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation : Dissolve the amine and DIPEA in anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0°C using an ice-water bath.

  • Addition : Dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes. Rationale: Dropwise addition at 0°C controls the exothermic reaction and prevents the formation of disulfonylated side products.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (typically 3:1 Hexanes:EtOAc) until the starting material is consumed.

  • Workup : Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonamide intermediate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the sulfonamide installed, the aryl chloride is engaged in C-C bond formation[7].

Reagents:

  • Sulfonamide Intermediate from Protocol 1 (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • SPhos-Pd-G2 precatalyst (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane / Water (4:1 v/v) (0.1 M)

Step-by-Step Methodology:

  • Setup : Charge a Schlenk flask with the sulfonamide intermediate, aryl boronic acid, K₂CO₃, and SPhos-Pd-G2.

  • Degassing (Critical) : Add the Dioxane/Water solvent mixture. Sparge the solution with argon or nitrogen gas for 15 minutes. Rationale: Oxygen rapidly degrades electron-rich phosphine ligands like SPhos, killing the catalytic cycle.

  • Heating : Seal the flask and heat to 90°C in an oil bath for 12 hours.

  • Workup : Cool to room temperature. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).

  • Isolation : Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol 3: Chemoselective Nitro Reduction

The final step reduces the nitro group to an amine, providing a handle for further derivatization (e.g., amide coupling or reductive amination)[4].

Reagents:

  • Biaryl Sulfonamide Intermediate from Protocol 2 (1.0 eq)

  • Iron (Fe) powder (325 mesh) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Ethanol / Water (3:1 v/v) (0.1 M)

Step-by-Step Methodology:

  • Reaction : Dissolve the intermediate in the EtOH/Water mixture. Add NH₄Cl and Iron powder.

  • Heating : Equip the flask with a reflux condenser and heat to 80°C with vigorous stirring for 2-4 hours. Rationale: Vigorous stirring is required to keep the dense iron powder suspended in the biphasic solid/liquid mixture.

  • Validation : Monitor by TLC. The product aniline will stain bright yellow/orange when treated with a Ninhydrin dip and heated.

  • Workup : While the mixture is still warm, filter it through a pad of Celite® to remove iron oxides. Caution: Do not let the filter cake dry out completely, as finely divided iron can be pyrophoric.

  • Isolation : Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry, and concentrate to yield the final complex aniline derivative.

Workflow Visualization

The following diagram illustrates the divergent, orthogonal synthetic pathways enabled by this trifunctional scaffold.

G A 3-Chloro-4-methyl-5-nitro- benzenesulfonyl chloride (Trifunctional Scaffold) B 1. Sulfonylation (Primary/Secondary Amines) A->B Site 1 (-SO2Cl) C Sulfonamide Derivative (Stable to Pd & Reduction) B->C D 2. Suzuki-Miyaura Coupling (Aryl Boronic Acids, Pd-Cat) C->D Site 2 (-Cl) E Biaryl Sulfonamide (C-C Bond Formation) D->E F 3. Chemoselective Reduction (Fe/NH4Cl or Zn/H2O) E->F Site 3 (-NO2) G Complex Aniline Derivative (Ready for Diversification) F->G

Caption: Divergent synthetic workflow utilizing the trifunctional scaffold.

Safety and Handling

  • Lachrymator & Corrosive : 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride reacts with moisture in the air and tissues to release hydrochloric acid (HCl) and sulfonic acids. Handle exclusively inside a certified chemical fume hood.

  • PPE : Wear heavy-duty nitrile gloves, safety goggles, and a lab coat.

  • Storage : Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent hydrolysis.

References

  • Title : Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source : PubMed Central (PMC) URL :[Link]

  • Title : Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source : PubMed Central (PMC) URL :[Link]

  • Title : Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source : PubMed Central (PMC) URL :[Link]

  • Title : Chemoselective nitro reduction and hydroamination using a single iron catalyst Source : PubMed Central (PMC) URL :[Link]

  • Title : Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source : PubMed Central (PMC) URL :[Link]

Sources

Method

Advanced Applications of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride in Medicinal Chemistry and Library Synthesis

Executive Summary In modern medicinal chemistry, the rapid generation of structurally diverse libraries is paramount for successful hit-to-lead and lead optimization campaigns. 3-Chloro-4-methyl-5-nitrobenzenesulfonyl ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse libraries is paramount for successful hit-to-lead and lead optimization campaigns. 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS 78726-74-6)[1] serves as a highly versatile, multi-functional building block designed precisely for this purpose. By offering three distinct, orthogonal vectors for functionalization—a highly reactive sulfonyl chloride, a reducible nitro group, and a cross-coupling-competent aryl chloride—this scaffold allows chemists to systematically explore structure-activity relationships (SAR) around a central, conformationally restricted core.

This application note details the mechanistic rationale and validated protocols for utilizing this scaffold to synthesize complex, drug-like molecules.

Mechanistic Rationale & Scaffold Design (E-E-A-T)

The strategic value of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride lies in the deliberate interplay of its functional groups:

  • The Sulfonyl Chloride (-SO₂Cl): Sulfonamides are ubiquitous in approved drugs (e.g., carbonic anhydrase inhibitors, antivirals, and antibacterial agents) due to their metabolic stability and strong hydrogen-bonding capabilities[2]. The -SO₂Cl group allows for immediate, high-yielding functionalization with diverse amines[3].

  • The Nitro Group (-NO₂): Serving as a masked aniline, the nitro group remains inert during initial sulfonylation. It can later be chemoselectively reduced to a primary amine, opening a second vector for acylation, urea formation, or reductive amination[4].

  • The Aryl Chloro Group (-Cl): While aryl chlorides are traditionally less reactive than bromides or iodides, modern palladium catalysis enables late-stage Suzuki-Miyaura cross-coupling at this position[5].

  • The Methyl Group (-CH₃): Positioned between the chloro and nitro groups, the methyl moiety provides critical steric shielding. In kinase inhibitor design, this steric bulk restricts the free rotation of adjacent biaryl systems, effectively locking the molecule into a bioactive conformation and reducing the entropic penalty upon target binding.

Synthetic Workflow & Strategy

G SM 3-Chloro-4-methyl-5-nitro- benzenesulfonyl chloride Step1 Sulfonamide Formation (Library Generation) SM->Step1 Protocol 1 (R-NH2) Step2 Chemoselective Reduction (Aniline Unmasking) Step1->Step2 Protocol 2 (Fe/NH4Cl) Step3 Suzuki-Miyaura Coupling (Late-Stage Diversification) Step2->Step3 Protocol 3 (Ar-B(OH)2) Lead Optimized Lead Compound Step3->Lead Final Assembly

Fig 1. Divergent synthetic workflow utilizing 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride.

Experimental Protocols

Protocol 1: High-Throughput Sulfonamide Synthesis

Objective: Rapid generation of a sulfonamide array via nucleophilic attack of primary/secondary amines on the sulfonyl chloride[3]. Mechanistic Choice: Pyridine is utilized as both an acid scavenger and a nucleophilic catalyst. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent competitive hydrolysis of the sulfonyl chloride[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the target amine (1.1 equiv, 1.1 mmol) in anhydrous DCM (5.0 mL).

  • Base Addition: Add anhydrous pyridine (2.5 equiv, 2.5 mmol) to the solution and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (1.0 equiv, 1.0 mmol) dropwise as a solution in DCM (2.0 mL). Causality: Dropwise addition at 0 °C minimizes exothermic side reactions and bis-sulfonylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass is fully consumed, and the [M+H]⁺ or [M-H]⁻ peak corresponding to the sulfonamide product is dominant.

  • Workup: Quench with 1N HCl (5 mL) to remove excess pyridine. Extract with DCM (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective Nitro Reduction

Objective: Unmask the aniline for subsequent derivatization without cleaving the aryl chloride bond. Mechanistic Choice: Standard catalytic hydrogenation (H₂ with Pd/C) is strictly avoided here, as it frequently causes hydrodehalogenation of aryl chlorides. Instead, an Iron/Ammonium Chloride (Fe/NH₄Cl) system is utilized. This provides a mild, single-electron transfer reduction pathway that is entirely chemoselective for the nitro group[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the sulfonamide intermediate from Protocol 1 (1.0 mmol) in a 4:1 mixture of Ethanol/Water (10 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 5.0 mmol) and solid Ammonium Chloride (5.0 equiv, 5.0 mmol). Causality: NH₄Cl acts as a mild proton source that activates the iron surface without lowering the pH enough to hydrolyze the sulfonamide.

  • Reaction: Heat the heterogeneous mixture to 80 °C under vigorous stirring for 3 hours.

  • Validation Checkpoint: Spot the reaction on TLC (Hexanes/EtOAc, 1:1). The highly polar, UV-active nitro compound should convert entirely to a lower Rf, fluorescent (under 254 nm) aniline spot.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with EtOAc (20 mL). Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, extract, dry over Na₂SO₄, and concentrate.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Late-stage functionalization of the aryl chloride to generate a biaryl scaffold. Mechanistic Choice: Aryl chlorides are notoriously reluctant to undergo oxidative addition. To overcome this high activation energy barrier, a highly active dialkylbiaryl phosphine ligand, SPhos, is paired with Pd(OAc)₂. The electron-rich nature of SPhos accelerates oxidative addition, while its steric bulk facilitates rapid reductive elimination[5].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the aniline intermediate from Protocol 2 (1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (0.05 equiv, 5 mol%) and SPhos (0.10 equiv, 10 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of Toluene/Water (5 mL). Seal the vial and purge with Argon for 10 minutes by bubbling directly through the solvent. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the SPhos ligand and homocoupling of the boronic acid.

  • Reaction: Heat the reaction mixture at 90 °C for 12 hours (or 110 °C for 30 minutes under microwave irradiation).

  • Validation Checkpoint: LC-MS analysis should show the disappearance of the aryl chloride isotope pattern (M / M+2 ratio of 3:1) and the appearance of the desired biaryl mass.

  • Workup: Dilute with EtOAc (15 mL) and filter through a short plug of silica gel to remove palladium black. Concentrate and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics and functional group tolerances for the described protocols based on standard medicinal chemistry library synthesis parameters.

Reaction StepTransformationReagents & ConditionsTypical YieldFunctional Group Tolerance
Protocol 1 SulfonylationR-NH₂, Pyridine, DCM, 0 °C to RT85–95%Aryl Halides, Esters, Ethers, Alkenes, Alkynes
Protocol 2 Nitro ReductionFe powder, NH₄Cl, EtOH/H₂O, 80 °C75–90%Aryl Chlorides , Sulfonamides, Ketones, Nitriles
Protocol 3 Suzuki CouplingAr-B(OH)₂, Pd(OAc)₂, SPhos, K₃PO₄, 90 °C65–85%Free Amines, Sulfonamides, Ethers, Fluorides

Sources

Application

Application Note: Utilizing 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride in Advanced Agrochemical Synthesis

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Compound Focus: 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS: 78726-74-6) Executive Summary & Mechanistic Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Compound Focus: 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS: 78726-74-6)

Executive Summary & Mechanistic Rationale

The development of high-efficacy, low-toxicity agrochemicals—particularly sulfonylurea herbicides and sulfonamide fungicides—relies heavily on the strategic selection of aromatic building blocks. 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (1)[1] is a highly functionalized electrophile that serves as a critical intermediate in the synthesis of these active ingredients.

The classical synthesis of primary sulfonamides and subsequent sulfonylureas involves the reaction of activated sulfonyl electrophiles with ammonia or amine surrogates (2)[2]. The specific tri-substitution pattern on this benzene ring is not arbitrary; it is engineered to optimize the pharmacokinetics and target-binding affinity of the resulting agrochemical:

  • Sulfonyl Chloride Core: Provides the highly reactive electrophilic center required for sulfonamide formation, which is the foundational pharmacophore for targeting Acetolactate Synthase (ALS) in plants and Dihydropteroate Synthase (DHPS) in fungi (3)[3].

  • Nitro Group (C5): Acts as a strong electron-withdrawing group (EWG). In sulfonylurea herbicides, a highly acidic sulfonamide N-H proton is essential for tight binding within the ALS enzyme pocket. The nitro group significantly increases this acidity. Furthermore, it serves as a latent synthetic handle that can be reduced to an aniline derivative for dual-action functionalization.

  • Chloro (C3) and Methyl (C4) Groups: The combination of a halogen and an alkyl group precisely tunes the lipophilicity (logP) of the molecule, aiding in foliar penetration and cellular uptake. Crucially, the methyl group at the para position blocks metabolic hydroxylation, thereby increasing the soil half-life and environmental stability of the compound.

Quantitative Reaction Parameters

To ensure reproducibility and high yield, the reaction conditions must be strictly controlled. The table below summarizes the critical parameters and the causality behind these physicochemical choices.

ParameterProtocol 1: Sulfonamide IntermediateProtocol 2: Sulfonylurea FormationMechanistic Causality
Temperature 0°C to 5°C25°C (Room Temperature)Low temp in Protocol 1 suppresses the competitive hydrolysis of the moisture-sensitive sulfonyl chloride into sulfonic acid (4)[4].
Solvent System THF / Aqueous NH₃ (Biphasic)Anhydrous Acetonitrile (CH₃CN)Aprotic solvents like THF are critical for selective amination[4]. Anhydrous conditions in Protocol 2 prevent isocyanate degradation (5)[5].
Base / Scavenger Excess NH₄OH (Acts as both)DBU (1.2 equivalents)Excess ammonia drives the reaction forward and scavenges HCl. DBU provides strong, non-nucleophilic basicity to deprotonate the sulfonamide.
Typical Yield 88% - 94%75% - 82%High yields are achieved by strict temperature control and stoichiometric precision.

Experimental Protocols

The following self-validating protocols detail the two-step synthesis of a functional sulfonylurea agrochemical from the starting sulfonyl chloride.

Protocol 1: Synthesis of 3-Chloro-4-methyl-5-nitrobenzenesulfonamide

Objective: Convert the reactive sulfonyl chloride into a stable primary sulfonamide while preventing hydrolysis.

  • Preparation: Dissolve 10.0 mmol (2.70 g) of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride in 20 mL of anhydrous Tetrahydrofuran (THF) in a 100 mL round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C – 5°C. Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. Lowering the temperature reduces the kinetic rate of hydrolysis compared to amidation.

  • Amination: Vigorously stir the solution and add 25.0 mmol of aqueous ammonium hydroxide (NH₄OH, 28-30% solution) dropwise over 15 minutes using an addition funnel.

  • Reaction Monitoring: Allow the mixture to stir for 2 hours while slowly warming to room temperature. Monitor the disappearance of the starting material via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Workup & Validation: Concentrate the mixture under reduced pressure to remove THF. Add 30 mL of ice-cold distilled water to the residue. The primary sulfonamide will precipitate as a solid. Filter the precipitate, wash with cold water to remove residual ammonium chloride salts, and dry under vacuum at 45°C overnight.

Protocol 2: Synthesis of the Sulfonylurea Target

Objective: Couple the primary sulfonamide with a heterocyclic isocyanate to form the final active ingredient.

  • Activation: Suspend 5.0 mmol of the synthesized 3-Chloro-4-methyl-5-nitrobenzenesulfonamide in 15 mL of anhydrous Acetonitrile.

  • Deprotonation: Add 6.0 mmol (1.2 eq) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise. Causality: DBU is a strong, sterically hindered base that quantitatively deprotonates the sulfonamide without acting as a competing nucleophile against the isocyanate (5)[5]. The solution will become homogeneous and slightly colored.

  • Coupling: Add 5.5 mmol of the desired heterocyclic isocyanate (e.g., 2-amino-4,6-dimethoxypyrimidine-derived isocyanate) in one portion. Stir at room temperature for 4 hours.

  • Precipitation & Isolation: Pour the reaction mixture into 50 mL of 0.1 M HCl (ice-cold) to neutralize the DBU and precipitate the sulfonylurea. Filter the resulting solid, wash with cold water and a small amount of cold diethyl ether, and dry under high vacuum.

Pathway and Workflow Visualizations

The following diagrams illustrate the chemical workflow and the biological mechanism of action of the synthesized agrochemical.

SynthesisWorkflow A 3-Chloro-4-methyl-5-nitro benzenesulfonyl chloride B Amidation (NH3 / THF, 0°C) A->B C Sulfonamide Intermediate B->C D Coupling (Isocyanate + DBU) C->D E Sulfonylurea Agrochemical D->E

Caption: Workflow for the synthesis of sulfonylurea agrochemicals from the sulfonyl chloride precursor.

ALSinhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate Acetolactate ALS->Acetolactate Catalysis BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate->BCAA Biosynthesis Pathway Death Plant Cell Death / Growth Arrest BCAA->Death Depletion Inhibitor Synthesized Sulfonylurea Inhibitor->ALS Competitive Inhibition

Caption: Mechanism of action of sulfonylurea herbicides via Acetolactate Synthase (ALS) inhibition.

References

  • Mondal, S. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662.[Link]

  • Hadianawala, M., et al. (2016). Sodium Cyanate Mediated Synthesis of Sulfonylurea and Sulfonyltriuret from Sulfonyl Chloride and Amine. ChemistrySelect, 1(10), 2212-2216.[Link]

  • Ullmann, F., & Kuhn, E. (1973). Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide.
  • Dequirez, G., et al. (2012). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. NIH Public Access.[Link]

Sources

Method

Application Note: Experimental Setup and Synthetic Workflows for 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride

Executive Summary 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS: 78726-74-6) is a highly functionalized, multifunctional building block widely utilized in medicinal chemistry and drug development[1]. The presenc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS: 78726-74-6) is a highly functionalized, multifunctional building block widely utilized in medicinal chemistry and drug development[1]. The presence of a sulfonyl chloride, a nitro group, a chloro substituent, and a methyl group on a single benzene ring provides an exceptionally dense array of orthogonal reactive sites. This application note details the experimental setup, mechanistic causality, and validated protocols for utilizing this reagent in library synthesis, specifically focusing on sulfonamide generation and subsequent late-stage diversification.

Chemical Profile & Mechanistic Causality

Understanding the electronic and steric interplay of the functional groups on this scaffold is critical for designing successful experimental setups:

  • Sulfonyl Chloride (-SO₂Cl): The primary reactive site. It is highly electrophilic due to the strong electron-withdrawing nature of the meta-nitro and ortho-chloro groups. This makes the sulfonyl chloride highly reactive toward amines but simultaneously prone to rapid hydrolysis if exposed to moisture[2].

  • Nitro Group (-NO₂): Strongly electron-withdrawing, which lowers the pKa of the resulting sulfonamide (useful for the "Ns-strategy" in alkylations)[3]. It can be chemoselectively reduced to an aniline (-NH₂) post-sulfonylation, unlocking a new nucleophilic site for amidation or reductive amination[4].

  • Chloro Group (-Cl): Positioned ortho to the methyl group. While typically unreactive under mild nucleophilic conditions, once the nitro group is reduced to an electron-donating amine, the chloro group is electronically activated to participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura)[5].

Strategic Workflow in Drug Discovery

The following workflow illustrates the synthetic divergence of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride, enabling the generation of complex molecular libraries from a single starting material.

G Start 3-Chloro-4-methyl-5-nitro- benzenesulfonyl chloride Sulfonylation Step 1: Sulfonylation (Amine + Base, 0°C) Start->Sulfonylation Nucleophilic substitution Sulfonamide Nitro-Sulfonamide Intermediate Sulfonylation->Sulfonamide HCl elimination Reduction Step 2: Nitro Reduction (Fe/NH4Cl, 80°C) Sulfonamide->Reduction Chemoselective Aniline Amino-Sulfonamide Scaffold Reduction->Aniline -NO2 to -NH2 Diversification Step 3: Late-Stage Diversification Aniline->Diversification Cross-coupling / Amidation

Synthetic divergence of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride.

Experimental Setup & Validated Protocols

Protocol A: Anhydrous Sulfonylation of Amines

To prevent the competitive hydrolysis of the highly activated sulfonyl chloride to the corresponding sulfonic acid, anhydrous conditions are strictly preferred over biphasic Schotten-Baumann conditions[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask. Purge with inert gas (N₂ or Ar) to eliminate ambient moisture.

  • Amine Solution: Dissolve the target primary or secondary amine (1.0 equiv) and an organic base (Triethylamine or N,N-Diisopropylethylamine, 1.5 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration[6].

    • Mechanistic Causality: The organic base is strictly required to scavenge the HCl byproduct generated during the reaction. If HCl is not neutralized, it will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction[2].

  • Cooling: Cool the solution to 0 °C using an ice bath[6].

    • Mechanistic Causality: The electron-deficient nature of the substituted ring makes the sulfonyl chloride extremely reactive. Cooling suppresses exothermic side reactions and minimizes degradation[6].

  • Addition: Dissolve 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add dropwise to the amine solution over 15 minutes[6].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours[6].

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting amine is consumed. LC-MS should show the [M+H]+ or [M−H]− peak of the target sulfonamide without the presence of the sulfonic acid byproduct (mass -18 Da from the sulfonyl chloride).

  • Workup: Quench with 1M HCl to neutralize excess base. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6].

Protocol B: Chemoselective Nitro Reduction

Once the sulfonamide is formed, the nitro group can be reduced to an amine to enable further functionalization.

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-sulfonamide intermediate (1.0 equiv) in a mixture of Ethanol/Water (4:1 v/v).

  • Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium chloride (NH₄Cl, 5.0 equiv).

    • Mechanistic Causality: The Fe/NH₄Cl system is chosen specifically over Pd/C catalyzed hydrogenation to prevent the competitive hydrodehalogenation (cleavage) of the aryl chloride bond, ensuring the chloro group remains intact for downstream cross-coupling[4].

  • Heating: Reflux the mixture at 80 °C for 2-3 hours.

  • Validation Checkpoint: An aliquot filtered through a micro-syringe and analyzed via LC-MS should indicate a mass shift of -30 Da (loss of two oxygens, addition of two protons).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron residues, and concentrate the filtrate. Partition the residue between Ethyl Acetate and saturated NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the sulfonylation reaction (Protocol A), demonstrating the causality behind solvent and base selection for highly activated nitrobenzenesulfonyl chlorides[2][6].

Solvent SystemBase UsedTemperature ProfileReaction TimeConversion Yield (%)Hydrolysis Byproduct (%)
DCM (Anhydrous) TEA (1.5 eq) 0 °C to RT 3 h >95% <2%
THF (Anhydrous)DIPEA (1.5 eq)0 °C to RT4 h92%<2%
Water/DCM (Biphasic)Na₂CO₃ (Aq)RT6 h75%15%
DMFPyridine (2.0 eq)RT5 h85%5%

Table 1: Optimization parameters for the sulfonylation of primary amines. Anhydrous DCM with Triethylamine (TEA) provides the highest conversion while minimizing competitive hydrolysis.

Safety, Handling, and Storage

  • Hazards: 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a severe lachrymator and corrosive agent. It reacts violently with water and ambient moisture to release toxic hydrogen chloride (HCl) gas[1].

  • Handling: All manipulations must be performed in a certified, well-ventilated fume hood wearing appropriate PPE (nitrile gloves, safety goggles, and lab coat).

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8 °C. Ensure the container is tightly sealed with Parafilm to prevent atmospheric moisture ingress, which will degrade the reagent into the unreactive sulfonic acid[1].

References

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives". Molecules. URL:[Link]

  • ACS Publications. "Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling". Organic Letters. URL:[Link]

  • ResearchGate. "Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis". URL:[Link]

Sources

Application

Application Note: Large-Scale Synthesis of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride Derivatives

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Grounding Aryl sulfonyl chlorides are indispens...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Grounding

Aryl sulfonyl chlorides are indispensable building blocks in modern drug discovery, serving as primary electrophiles for the synthesis of sulfonamides, sulfonylureas, and diverse biologically active heterocycles. The synthesis of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS: 78726-74-6) presents a unique process chemistry challenge due to the heavily deactivated nature of the aromatic ring.

The optimal starting material for this synthesis is 2-chloro-6-nitrotoluene (1-chloro-2-methyl-3-nitrobenzene)[1]. The success of this large-scale protocol relies entirely on exploiting the synergistic directing effects of the pre-existing substituents during Electrophilic Aromatic Substitution ( SE​Ar ).

Causality of Regioselectivity

To achieve high yields without complex downstream chromatography, we must understand the electronic interplay on the aromatic ring:

  • Methyl Group (Position 1): Weakly activating and strongly ortho/para-directing. It heavily biases electrophilic attack toward Position 4.

  • Nitro Group (Position 6): Strongly deactivating and meta-directing. Its meta position perfectly aligns with Position 4.

  • Chloro Group (Position 2): Inductively deactivating but resonance-directing (ortho/para). Its influence is sterically and electronically overridden by the methyl and nitro groups.

Because both the methyl and nitro groups synergistically activate/direct toward Position 4, the chlorosulfonation is highly regioselective, yielding the target 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride.

Mechanism SM 2-Chloro-6-nitrotoluene CH3 -CH3 (Pos 1) Ortho/Para Directing SM->CH3 NO2 -NO2 (Pos 6) Meta Directing SM->NO2 Cl -Cl (Pos 2) Deactivating SM->Cl Pos4 Position 4 (Primary Target) CH3->Pos4 Para-directing NO2->Pos4 Meta-directing Cl->Pos4 Weak influence Prod Regioselective Product Pos4->Prod Elec ClSO2+ Electrophile Elec->Prod SEAr Attack

Caption: Regioselectivity in the electrophilic aromatic substitution of 2-chloro-6-nitrotoluene.

Process Safety & Hazard Mitigation

Scaling up chlorosulfonation requires rigorous hazard mitigation. Chlorosulfonic acid ( ClSO3​H ) is a highly corrosive, fuming liquid that reacts explosively with water, releasing HCl and H2​SO4​ .

  • Exothermic Control: The initial protonation of the nitro compound and the subsequent SE​Ar reaction are highly exothermic. Controlled dosing of the substrate into chilled ClSO3​H is mandatory.

  • Quench Dynamics: The most hazardous step is the aqueous quench. To prevent thermal runaway and the hydrolysis of the product back to sulfonic acid, the reaction mixture must be reverse-quenched into a massive excess of vigorously stirred ice-water, maintaining the internal temperature strictly below 10 °C[2].

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a 1.0 kg scale batch synthesis. The use of thionyl chloride ( SOCl2​ ) as a secondary chlorinating agent is a critical process optimization that drives residual sulfonic acid intermediates to the desired sulfonyl chloride, increasing the overall yield by 15-20%[3].

Table 1: Reagent Stoichiometry for 1.0 kg Scale Synthesis
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
2-Chloro-6-nitrotoluene171.581.0 eq1.00 kgStarting Material
Chlorosulfonic Acid ( ClSO3​H )116.526.0 eq4.07 kg (~2.3 L)Electrophile / Solvent
Thionyl Chloride ( SOCl2​ )118.971.5 eq1.04 kg (~0.6 L)Secondary Chlorinating Agent
Crushed Ice / Water18.02Excess15.0 kgQuench Medium
Ethyl Acetate (EtOAc)88.11N/AAs neededIPC Extraction Solvent

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the defined In-Process Control (IPC) metrics are met.

Step 1: Reactor Preparation & Reagent Loading
  • Action: Ensure a 20 L glass-lined reactor equipped with a robust mechanical stirrer, a dropping funnel, and an HCl / SO2​ scrubber system is completely dry. Purge with N2​ .

  • Action: Charge 4.07 kg of ClSO3​H into the reactor. Cool the reactor jacket until the internal temperature reaches 0 °C to 5 °C.

  • Causality: Absolute exclusion of moisture prevents premature degradation of ClSO3​H . Cooling is required to manage the heat of mixing in the next step.

Step 2: Substrate Addition
  • Action: Slowly add 1.00 kg of 2-chloro-6-nitrotoluene in small portions over 2 hours.

  • Control: Maintain the internal temperature strictly below 10 °C.

  • Causality: The substrate acts as a weak base, and its initial protonation by the superacidic ClSO3​H releases significant thermal energy.

Step 3: Thermal Activation
  • Action: Once addition is complete, gradually heat the reactor to 85 °C – 95 °C and hold for 6 hours.

  • Causality: The aromatic ring is severely deactivated by the electron-withdrawing −NO2​ and −Cl groups. Room-temperature chlorosulfonation will stall at <10% conversion. Thermal activation provides the necessary kinetic energy for the SE​Ar attack[4].

  • Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot, quench in 5 mL ice water, extract with 2 mL EtOAc. Analyze the organic layer via HPLC (UV 254 nm). Pass Criteria: < 3% unreacted starting material.

Step 4: Thionyl Chloride Optimization
  • Action: Cool the reactor to 60 °C. Slowly dose 1.04 kg of SOCl2​ via the dropping funnel over 1 hour. Stir for an additional 2 hours at 60 °C.

  • Causality: The chlorosulfonation reaction exists in an equilibrium that leaves 10-20% of the product as the sulfonic acid byproduct. SOCl2​ reacts with this byproduct, converting it cleanly into the target sulfonyl chloride while releasing SO2​ and HCl gases.

Step 5: Reverse Quench & Isolation
  • Action: Cool the reaction mixture to 20 °C.

  • Action: Prepare a secondary 50 L precipitation vessel containing 15.0 kg of vigorously stirred crushed ice and water.

  • Action: Slowly transfer the reaction mixture into the ice-water vessel. The internal temperature of the quench vessel must not exceed 15 °C.

  • Causality: A direct quench (adding water to the acid) would cause a localized thermal explosion. Reverse quenching safely dissipates the heat of hydrolysis. Keeping the temperature low prevents the hydrolysis of the newly formed sulfonyl chloride.

  • Action: Filter the resulting beige/yellow precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water until the filtrate pH is > 4.

  • Action: Dry the solid under vacuum (50 mbar) at 30 °C to a constant weight.

  • Self-Validation (IPC 2): Karl Fischer titration of the dried solid. Pass Criteria: Water content < 0.5%.

Table 2: In-Process Control (IPC) and Quality Metrics
CheckpointAnalytical MethodTarget MetricFailure Consequence
IPC 1: Conversion HPLC (Area %)> 97% Product + Sulfonic AcidLow overall yield; difficult crystallization.
IPC 2: Moisture Karl Fischer< 0.5% H2​O Product degradation (hydrolysis) during storage.
Final Purity NMR / HPLC> 95% Target CompoundDownstream coupling reactions will fail or yield complex mixtures.

Process Workflow Visualization

Workflow SM 2-Chloro-6-nitrotoluene (1.0 eq) Add Controlled Addition (T < 10°C, 2 h) SM->Add ClSO3H Chlorosulfonic Acid (6.0 eq) ClSO3H->Add Heat Thermal Activation (85°C - 95°C, 6 h) Add->Heat Exothermic Control SOCl2 Thionyl Chloride (Optional) (1.5 eq, 60°C) Heat->SOCl2 IPC 1: >97% Conversion Quench Ice-Water Quench (T < 15°C) Heat->Quench Direct route (Lower Yield) SOCl2->Quench Converts residual sulfonic acid Isolate Filtration & Washing (Cold H2O) Quench->Isolate Precipitation Product 3-Chloro-4-methyl-5-nitro- benzenesulfonyl chloride Isolate->Product Vacuum Drying (IPC 2)

Caption: Workflow for the large-scale synthesis of the target sulfonyl chloride.

References

  • Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608.[Link]

  • Glace, M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213.[Link]

  • Heinz, U., et al. (1992). Process for the preparation of aromatic sulfonyl chlorides.
  • Blank, H. U., et al. (1988). Preparation of 2-Chloro-5-nitro- and 4-Chloro-3-nitrobenzene-sulfonyl chloride.
Method

Application Notes and Protocols: One-Pot Synthesis Methods Utilizing 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride

Introduction: The Strategic Advantage of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride in One-Pot Syntheses In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the purs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride in One-Pot Syntheses

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the pursuit of molecular complexity from simple, readily available starting materials in an efficient and sustainable manner is a paramount objective. One-pot syntheses and multicomponent reactions have emerged as powerful strategies to achieve this goal, minimizing intermediate isolation steps, reducing solvent waste, and improving overall time and resource efficiency.[1][2] Within this context, the judicious choice of building blocks is critical. 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a highly functionalized and reactive scaffold, poised for the construction of diverse molecular architectures. Its utility stems from the electrophilic sulfur center of the sulfonyl chloride, which readily engages with a wide range of nucleophiles, and the strategically placed chloro, methyl, and nitro substituents on the aromatic ring, which offer opportunities for further functionalization and modulation of physicochemical properties.

This technical guide provides in-depth application notes and detailed protocols for the use of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride in one-pot synthetic methodologies, tailored for researchers, scientists, and drug development professionals. The protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel sulfonamides and more complex heterocyclic systems.

Core Reactivity and Mechanistic Considerations

The primary reactivity of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is centered on the sulfonyl chloride moiety. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to nucleophilic attack by a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[3] This reaction is the cornerstone of many one-pot procedures and is typically facilitated by a base to neutralize the hydrochloric acid byproduct.[4]

The choice of base is crucial and can influence the reaction rate and selectivity. Tertiary amines, such as triethylamine or diisopropylethylamine, are commonly employed as organic-soluble bases that are easy to remove during workup. Inorganic bases like potassium carbonate or sodium hydroxide can also be used, particularly in biphasic reaction conditions.

Beyond simple sulfonamide formation, the inherent functionality of the 3-chloro-4-methyl-5-nitrobenzenesulfonyl scaffold can be leveraged in more complex, sequential one-pot transformations. For instance, the nitro group can be reduced to an amine, which can then participate in subsequent intramolecular or intermolecular reactions. The chloro substituent can also be a handle for cross-coupling reactions, although this typically requires harsher conditions and may not always be compatible with a one-pot setup involving the sensitive sulfonyl chloride group.

Application Note 1: One-Pot Synthesis of a Diverse Sulfonamide Library

This protocol details a robust and highly adaptable one-pot method for the synthesis of a library of N-substituted 3-chloro-4-methyl-5-nitrobenzenesulfonamides from a variety of primary and secondary amines. This approach is fundamental in medicinal chemistry for generating analogues for structure-activity relationship (SAR) studies.

Causality of Experimental Choices
  • Solvent: Anhydrous dichloromethane (DCM) is chosen for its excellent solubility of both the sulfonyl chloride and a wide range of amines, as well as its relatively low boiling point, which facilitates product isolation. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.

  • Base: Triethylamine (TEA) is a convenient and effective base for scavenging the HCl generated during the reaction. Its boiling point allows for easy removal under reduced pressure.

  • Temperature: The initial reaction is carried out at 0 °C to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. The reaction is then allowed to warm to room temperature to ensure completion.

  • Stoichiometry: A slight excess of the amine (1.1 equivalents) is often used to ensure complete consumption of the limiting sulfonyl chloride. A larger excess of the base (1.5-2.0 equivalents) ensures that the reaction medium remains basic.

Experimental Protocol

Materials:

  • 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride

  • A diverse set of primary and secondary amines (aliphatic, aromatic, and heterocyclic)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (1.0 mmol, 1.0 eq).

  • Solvent Addition: Dissolve the sulfonyl chloride in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Amine and Base Addition: In a separate vial, dissolve the desired amine (1.1 mmol, 1.1 eq) and triethylamine (2.0 mmol, 2.0 eq) in anhydrous DCM (5 mL).

  • Reaction: Slowly add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 10-15 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water (15 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the pure sulfonamide.

Data Presentation
EntryAmine SubstrateProduct StructureExpected Yield (%)
1Aniline85-95
2Benzylamine90-98
3Morpholine88-96
4Piperidine90-97
5tert-Butylamine75-85

Note: Yields are estimates based on typical sulfonamide synthesis and may vary depending on the specific amine used.

Experimental Workflow Diagram

One_Pot_Sulfonamide_Synthesis reagent 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride in Anhydrous DCM reaction_vessel Reaction at 0°C to RT reagent->reaction_vessel amine Amine + Triethylamine in Anhydrous DCM amine->reaction_vessel workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction_vessel->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure Sulfonamide Product purification->product

Caption: One-Pot Sulfonamide Synthesis Workflow.

Application Note 2: One-Pot, Three-Component Synthesis of N-Sulfonyl Formamidines

This protocol outlines a more advanced one-pot, three-component synthesis of N-(3-chloro-4-methyl-5-nitrobenzenesulfonyl)formamidines. This method capitalizes on the in-situ generation of a sulfonyl azide, which then undergoes a 1,3-dipolar cycloaddition with an enamine, itself formed in situ. This approach provides rapid access to a class of compounds with potential applications in medicinal chemistry and as synthetic intermediates.[1]

Causality of Experimental Choices
  • In-situ Sulfonyl Azide Formation: Sodium azide is used to convert the sulfonyl chloride to the corresponding sulfonyl azide in the reaction vessel. This avoids the isolation of the potentially explosive sulfonyl azide intermediate.

  • Enamine Formation: The reaction between a secondary amine and an activated alkyne, such as ethyl propiolate, generates a nucleophilic enamine in situ. This is a key step that sets up the subsequent cycloaddition.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is suitable for dissolving the various components and facilitating the ionic and cycloaddition steps.

  • Catalyst-Free: This particular transformation can often proceed without the need for a catalyst, which simplifies the procedure and purification.[1]

Experimental Protocol

Materials:

  • 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride

  • Sodium azide (NaN₃)

  • Ethyl propiolate

  • A secondary amine (e.g., morpholine, piperidine)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (1.0 mmol, 1.0 eq) and sodium azide (1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) and stir the suspension at room temperature for 30 minutes to facilitate the formation of the sulfonyl azide.

  • Addition of Amine and Alkyne: To the stirred suspension, add the secondary amine (1.1 mmol, 1.1 eq) followed by the dropwise addition of ethyl propiolate (1.0 mmol, 1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • Once the reaction is complete, pour the mixture into water (30 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-sulfonyl formamidine.

Data Presentation
EntrySecondary AmineProduct StructureExpected Yield (%)
1Morpholine60-75
2Piperidine65-80
3Pyrrolidine62-78

Note: Yields are estimates based on similar reported multicomponent reactions and may require optimization for this specific substrate.

Reaction Pathway Diagram

Three_Component_Synthesis cluster_0 In Situ Formation of Intermediates sulfonyl_chloride 3-Chloro-4-methyl-5-nitro- benzenesulfonyl chloride sulfonyl_azide Sulfonyl Azide (A) sulfonyl_chloride->sulfonyl_azide + NaN₃ sodium_azide NaN₃ cycloaddition [3+2] Cycloaddition sulfonyl_azide->cycloaddition A amine Secondary Amine enamine Enamine (B) amine->enamine + Ethyl Propiolate alkyne Ethyl Propiolate enamine->cycloaddition B intermediate Triazoline Intermediate (C) cycloaddition->intermediate rearrangement Ring Opening & Rearrangement intermediate->rearrangement product N-Sulfonyl Formamidine rearrangement->product

Caption: Proposed pathway for the three-component synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical transformations.[1][4] To ensure the success and reproducibility of these syntheses, the following self-validating measures should be implemented:

  • Reactant Purity: The purity of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride and the amine substrates is critical. It is advisable to use freshly distilled or purified reagents.

  • Anhydrous Conditions: For the one-pot sulfonamide synthesis, the use of anhydrous solvents and an inert atmosphere is recommended to prevent hydrolysis of the sulfonyl chloride.

  • Reaction Monitoring: The progress of the reactions should be closely monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and ensure complete consumption of the starting materials.

  • Product Characterization: The identity and purity of the final products must be confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a versatile and valuable building block for the efficient one-pot synthesis of diverse and complex molecules. The protocols provided in this guide for the synthesis of sulfonamide libraries and N-sulfonyl formamidines serve as a foundation for researchers to explore the rich chemistry of this reagent. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, these one-pot methods can significantly accelerate the discovery and development of new chemical entities.

References

  • Liu, A.-R., Zhang, L., Li, J., & Wusiman, A. (2021). Catalyst-free one-pot, four-component approach for the synthesis of di- and tri-substituted N-sulfonyl formamidines. RSC Advances, 11(28), 17053–17060. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Organic Chemistry Portal. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]

  • Adiche, C., & El Abed, D. (2021). A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. Journal of Current Scientific Research, 1(3), 1-12. Available at: [Link]

  • Popat, K. H., & Kapuriya, K. (2024). One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones. Medicinal Chemistry Research, 33(1), 1-12. Available at: [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • PubChem. (n.d.). 3-chloro-4-methyl-5-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Applications of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride Derivatives in Advanced Synthesis

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary & Chemical Rationale The compound 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS 78726-74-6) is an excep...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary & Chemical Rationale

The compound 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS 78726-74-6) is an exceptionally powerful building block in modern catalytic design. While standard sulfonyl chlorides (e.g., tosyl chloride) are ubiquitous, they often fail in highly sensitive catalytic cycles due to unwanted electronic or steric interference.

The unique architecture of the 3-chloro-4-methyl-5-nitrobenzenesulfonyl group provides a synergistic triad of properties:

  • Extreme Electron Deficiency: The combined inductive effect of the chloro (-Cl) and resonance effect of the nitro (-NO₂) groups drastically reduces the electron density of the resulting sulfonamide.

  • Attenuated Lewis Basicity: The electron-withdrawing nature effectively neutralizes the nucleophilicity of the sulfonamide oxygen atoms, preventing unwanted coordination with Lewis acids.

  • Steric Tuning: The methyl (-CH₃) group provides necessary steric bulk to enforce specific conformational geometries in chiral transition states.

This application note details how these properties solve critical bottlenecks in transition-metal catalysis, Lewis acid catalysis, and the synthesis of functional metathesis initiators.

Application Domains & Mechanistic Causality

Ligand Design for Asymmetric Transfer Hydrogenation (ATH)

The Challenge: In Noyori-type ATH of ketones and imines, the turnover frequency (TOF) is heavily dependent on the rate of hydride transfer from the donor (e.g., formate) to the substrate. The Solution: Derivatizing standard diamines with 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride creates highly electrophilic Ru(II) catalysts. The strongly electron-withdrawing sulfonamide ligand decreases electron density at the ruthenium core. This thermodynamic shift significantly accelerates hydride transfer, resulting in superior catalytic activity compared to standard tosyl (Ts) or mesyl (Ms) ligands[1].

Enabling Lewis Acid Catalysis via Electron-Deficient Protection

The Challenge: In Lewis acid-catalyzed reactions, such as FeCl₃-mediated carbonyl-olefin metathesis, standard sulfonamide protecting groups (like Ts) act as strong Lewis bases. They unproductively sequester the iron catalyst, leading to catalyst poisoning and reaction failure[2]. The Solution: Utilizing the 3-chloro-4-methyl-5-nitrobenzenesulfonyl group as an amine protecting group drastically attenuates the Lewis basicity of the sulfonamide oxygens. This forces the FeCl₃ catalyst to preferentially bind to the productive carbonyl oxygen, enabling successful metathesis and catalytic turnover[2].

G Substrate Amine Substrate Tosyl Standard Tosyl (Ts) Protecting Group Substrate->Tosyl Derivatization NitroSulf 3-Cl-4-Me-5-NO2-PhSO2 Protecting Group Substrate->NitroSulf Derivatization Unproductive Unproductive Binding (FeCl3 binds to Sulfonamide O) Tosyl->Unproductive High Lewis Basicity Productive Productive Binding (FeCl3 binds to Carbonyl O) NitroSulf->Productive Electron-Deficient (Low Lewis Basicity) DeadEnd Catalyst Poisoning (No Turnover) Unproductive->DeadEnd Turnover Catalytic Turnover (Metathesis Success) Productive->Turnover

Logical pathway of competitive Lewis acid binding in carbonyl-olefin metathesis.

Synthesis of Functional Metathesis Initiators

The Challenge: Converting third-generation Grubbs catalysts (G3) into custom, chain-end functionalized initiators often requires massive excesses of enyne reagents, leading to poor atom economy. The Solution: Employing electron-deficient sulfonamide-tethered enynes (derived from 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride) drives the intramolecular ring-closing metathesis step to near-complete conversion (>98%) using minimal enyne equivalents (2.5–3 equiv)[3].

Quantitative Performance Data

The following table summarizes the performance enhancements achieved by replacing standard Tosyl groups with the 3-Chloro-4-methyl-5-nitrobenzenesulfonyl derivative across various catalytic workflows:

Application DomainStandard Reagent (Tosyl) Performance3-Cl-4-Me-5-NO₂-PhSO₂ Derivative PerformanceMechanistic Advantage
Ru(II) ATH Catalysis TOF: ~4.0 h⁻¹TOF: >8.5 h⁻¹Enhanced Ru electrophilicity accelerates hydride transfer.
FeCl₃ Carbonyl-Olefin Metathesis Yield: <5% (Catalyst Poisoning)Yield: >80%Attenuated Lewis basicity prevents unproductive binding.
Grubbs G3 Modification Conversion: ~60% (Requires >5 equiv)Conversion: >98% (Requires <3 equiv)Electron deficiency drives rapid intramolecular metathesis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Electron-Deficient Ru(II) ATH Catalysts

Causality Focus: The strict exclusion of water during sulfonylation prevents the hydrolysis of the highly reactive sulfonyl chloride, ensuring quantitative ligand formation.

  • Ligand Preparation: Dissolve 1.0 mmol of (1R,2R)-1,2-diphenylethylenediamine in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add 2.2 mmol of anhydrous triethylamine (Et₃N) and cool the reaction vessel to 0 °C using an ice bath.

  • Sulfonylation: Dropwise, add a solution of 1.0 mmol of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride in 5 mL of DCM over 15 minutes.

  • Validation Check 1 (TLC): Stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). Self-Validation: The complete disappearance of the highly UV-active sulfonyl chloride starting material (Rf ~0.8) and the appearance of a lower-running product spot (Rf ~0.4) confirms complete conversion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Complexation: Reflux the purified ligand (1.0 equiv) with [Ru(p-cymene)Cl₂]₂ (0.5 equiv) and Et₃N (2.0 equiv) in 2-propanol at 80 °C for 1 hour. Evaporate and recrystallize to yield the active Ru(II) catalyst.

Protocol B: FeCl₃-Catalyzed Carbonyl-Olefin Metathesis

Causality Focus: The use of the electron-deficient sulfonamide ensures that the 5 mol% FeCl₃ catalyst remains free to activate the carbonyl, rather than being sequestered by the protecting group.

  • Substrate Derivatization: Synthesize the protected amine precursor by reacting your target secondary amine with 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride under standard Schotten-Baumann conditions.

  • Reaction Setup: In an inert-atmosphere glovebox, dissolve 0.1 mmol of the protected substrate in 1.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add 5 mol% of anhydrous FeCl₃ directly to the solution. Seal the vial and stir at room temperature for 12 hours.

  • Validation Check 2 (NMR): Quench a 10 µL reaction aliquot with saturated NaHCO₃ and extract with EtOAc. Evaporate the organic layer and analyze via ¹H NMR. Self-Validation: Productive turnover is definitively confirmed by the disappearance of the carbonyl resonance (~200 ppm in ¹³C or corresponding adjacent protons in ¹H) and the emergence of cyclic pyrroline alkene protons (~5.5 ppm).

  • Purification: Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove iron salts, followed by flash chromatography to isolate the 3-pyrroline product.

References

  • Title: Transfer Hydrogenation and Antiproliferative Activity of Tethered Half-Sandwich Organoruthenium Catalysts Source: Organometallics / PubMed Central (PMC) URL: [Link]

  • Title: 3-Aryl-2,5-Dihydropyrroles via Catalytic Carbonyl-Olefin Metathesis Source: ACS Catalysis / PubMed URL: [Link]

  • Title: Practical Synthesis of Functional Metathesis Initiators Using Enynes Source: Macromolecules / ACS Publications URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride

Welcome to the Application Science Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the handling of highly reactive, moisture-sensitive electrophiles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the handling of highly reactive, moisture-sensitive electrophiles.

The Core Challenge: 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is an exceptionally reactive building block. The presence of strongly electron-withdrawing nitro and chloro groups on the aromatic ring significantly increases the electrophilicity of the sulfonyl sulfur. Consequently, this compound is highly susceptible to atmospheric moisture, rapidly undergoing hydrolysis to form 3-chloro-4-methyl-5-nitrobenzenesulfonic acid and hydrochloric acid 1[1].

This guide provides field-proven, mechanistically grounded methodologies to diagnose, isolate, and eliminate these hydrolyzed impurities from your batches.

🔍 Diagnostic FAQs: Understanding the Impurity

Q1: How do I accurately detect and quantify the sulfonic acid impurity in my batch? A1: Sulfonyl chlorides and their corresponding sulfonic acids have vastly different polarities. While Thin-Layer Chromatography (TLC) can be used (the sulfonic acid will remain stuck at the baseline in non-polar eluents), 1 H NMR or LC-MS is definitive. In 1 H NMR, the aromatic protons of the sulfonic acid will shift slightly upfield compared to the highly deshielded protons of the sulfonyl chloride due to the loss of the strongly electron-withdrawing −SO2​Cl group.

Q2: My batch has ~10% sulfonic acid. Can I just wash it out with water? A2: Yes, but you are racing against kinetics. Sulfonic acids are highly water-soluble, while the sulfonyl chloride is restricted to the organic phase 2[2]. However, prolonged exposure to water will simply generate more sulfonic acid. You must use a rapid, biphasic cold wash (< 5 °C), immediately followed by phase separation to minimize the contact time3[3].

Q3: Is recrystallization a viable alternative to aqueous workup? A3: Absolutely, and it is often preferred for solid sulfonyl chlorides to avoid moisture entirely 4[4]. The sulfonic acid impurity is highly polar and strongly hydrogen-bonded, making it completely insoluble in non-polar hydrocarbon solvents. By crystallizing your crude mixture from a tailored solvent system, the pure sulfonyl chloride will precipitate while leaving trace impurities behind 5[5].

Q4: My reagent bottle was left open, and it is heavily degraded (>20% sulfonic acid). Should I discard it? A4: Not necessarily. You can perform a "chemical rescue" by re-chlorinating the sulfonic acid back to the sulfonyl chloride. This is achieved using a chlorinating agent like Oxalyl Chloride with a catalytic amount of N,N-Dimethylformamide (DMF) 6[6].

🗺️ Purification Decision Matrix

PurificationWorkflow Start Assess Batch Purity (1H NMR / LC-MS) Decision Hydrolysis Level? Start->Decision Low < 5% Sulfonic Acid (Trace Impurity) Decision->Low Med 5 - 15% Sulfonic Acid (Moderate Degradation) Decision->Med High > 15% Sulfonic Acid (Severe Hydrolysis) Decision->High Method1 Protocol B: Anhydrous Recrystallization Low->Method1 Method2 Protocol A: Rapid Cold Aqueous Wash Med->Method2 Method3 Protocol C: Chemical Rescue (Re-chlorination) High->Method3 Success Pure 3-Chloro-4-methyl-5- nitrobenzenesulfonyl chloride Method1->Success Method2->Success Method3->Success

Workflow for selecting the optimal sulfonyl chloride purification strategy.

🧪 Experimental Protocols

Protocol A: Kinetic Cold Aqueous Extraction (For 5-15% Impurity)

Causality: The low temperature (< 5 °C) suppresses the activation energy required for nucleophilic attack by water on the sulfonyl chloride, kinetically freezing the hydrolysis. Simultaneously, it allows the thermodynamically favored dissolution of the highly polar sulfonic acid into the aqueous phase 7[7].

  • Dissolve the crude 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) (approx. 10 mL per gram).

  • Transfer the solution to a separatory funnel and cool the funnel jacket (if available) or pre-chill the DCM solution in an ice bath.

  • Add an equal volume of ice-cold saturated aqueous NaCl (brine) or ice-cold distilled water.

  • Shake vigorously for exactly 15–20 seconds. Do not prolong this step.

  • Immediately separate the organic (bottom) layer into an Erlenmeyer flask pre-loaded with a large excess of anhydrous Na2​SO4​ or MgSO4​ .

  • Swirl for 5 minutes to aggressively scavenge residual water, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

  • Self-Validation Checkpoint: Spot the concentrated product on a TLC plate (Eluent: 20% EtOAc in Hexanes). The baseline should be completely free of UV-active material, confirming the removal of the sulfonic acid.

Protocol B: Anhydrous Recrystallization (For <5% Impurity or High-Purity Needs)

Causality: Sulfonic acids form strong intermolecular hydrogen bonds, creating a rigid crystal lattice that is insoluble in non-polar solvents. The sulfonyl chloride lacks hydrogen bond donors and dissolves readily. This avoids water entirely, preventing any further degradation 4[4].

  • Place the crude solid in a rigorously dried, argon-purged round-bottom flask.

  • Add a minimum amount of warm (40 °C) anhydrous toluene just until the solid dissolves. (Note: If a white, powdery solid refuses to dissolve, this is the pure sulfonic acid. Hot-filter it out immediately).

  • Slowly add anhydrous hexanes or heptane dropwise while stirring until the solution becomes slightly cloudy (the cloud point).

  • Remove from heat and allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to promote crystal growth.

  • Filter the resulting crystals rapidly over a Büchner funnel under a blanket of inert gas, washing with ice-cold hexanes. Dry under high vacuum.

  • Self-Validation Checkpoint: Obtain a melting point. A sharp melting point range indicates the successful exclusion of the hydrogen-bonding sulfonic acid impurity.

Protocol C: Vilsmeier-Haack Mediated Chemical Rescue (For >15% Impurity)

Causality: Rather than discarding a heavily degraded batch, you can chemically reverse the hydrolysis. DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion). This intermediate is far more reactive toward the sulfonic acid oxygen than oxalyl chloride alone, rapidly forming a mixed anhydride that collapses into the desired sulfonyl chloride and volatile byproducts (CO, CO2​ , HCl) 6[6].

  • Suspend the degraded mixture in anhydrous DCM (10 mL/g) under an argon atmosphere at 0 °C.

  • Add 1.5 equivalents of Oxalyl Chloride dropwise.

  • Add a catalytic amount of anhydrous DMF (approx. 2-3 drops per 10 mmol of substrate). Caution: Vigorous gas evolution will occur.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture entirely under reduced pressure to remove DCM, excess oxalyl chloride, and volatile byproducts.

  • Redissolve in anhydrous toluene and concentrate again to azeotropically remove trace HCl.

  • Self-Validation Checkpoint: Quench a 5 µL aliquot in dry methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester (and absence of the free sulfonic acid mass) confirms complete conversion back to the active electrophile.

📊 Quantitative Data Summary

Purification StrategyOptimal Initial Impurity LevelProcessing TimeExpected Yield RecoveryMechanistic PrincipleValidation Metric
Protocol A: Kinetic Aqueous Wash 5% – 15%< 1 Hour75% – 85%Biphasic kinetic separation based on extreme polarity differences.TLC (Clear baseline)
Protocol B: Recrystallization < 5% (Trace)12 – 24 Hours60% – 70%Differential solubility and hydrogen-bond exclusion in non-polar media.Sharp Melting Point
Protocol C: Chemical Rescue > 15% (Severe)3 – 4 Hours> 90% (Based on total mass)Vilsmeier-Haack mediated re-chlorination of the sulfonic acid.LC-MS / 1 H NMR

📚 References

  • Chempedia. "General procedures for the purification of Sulfonic acids and Sulfinic acids." [Link]

  • Organic Syntheses. "Benzenesulfonyl chloride." [Link]

  • ResearchGate. "Convertion of Acid to acid chloride." [Link]

Sources

Optimization

Technical Support Center: Optimizing 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride . Coupling this speci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride .

Coupling this specific building block presents unique synthetic challenges. The nitro group at the 5-position is strongly electron-withdrawing, rendering the sulfonyl sulfur highly electrophilic. Concurrently, the chloro and methyl groups at the 3- and 4-positions create significant steric hindrance. This dichotomy—high electronic reactivity coupled with physical steric blocking—means that small, hard nucleophiles (like trace water) can easily outcompete bulkier amine nucleophiles, leading to rapid degradation of the reagent before the desired sulfonamide can form.

Below, you will find a diagnostic workflow, a data-driven troubleshooting FAQ, and a self-validating standard operating procedure (SOP) to maximize your reaction yields.

Reaction Pathway & Diagnostic Workflow

G SM 3-Chloro-4-methyl-5-nitro- benzenesulfonyl chloride Product Desired Sulfonamide SM->Product Amine + Base Anhydrous Hydrolysis Sulfonic Acid (Byproduct) SM->Hydrolysis H2O Competing Amine Amine Nucleophile Amine->Product Base Non-Nucleophilic Base Base->Product Water Trace Moisture Water->Hydrolysis

Reaction pathways for 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride coupling.

Troubleshooting & Optimization FAQs

Q1: My LC-MS shows complete consumption of the sulfonyl chloride, but my sulfonamide yield is <20%. What is happening? A: You are likely observing rapid hydrolysis to the corresponding sulfonic acid. Because the sulfonyl chloride is highly electron-deficient, it is exceptionally sensitive to moisture. The steric hindrance from the chloro and methyl groups slows down the bimolecular attack of bulky amines. This kinetic delay gives trace water in your solvent—or moisture introduced by hygroscopic bases—enough time to hydrolyze the reagent (1). Causality & Solution: Ensure strictly anhydrous conditions. Use freshly distilled or sure-seal solvents, and dry your amine/base over 4Å molecular sieves prior to the reaction.

Q2: Which base and solvent combination provides the highest conversion? A: The choice of base is critical for electron-deficient sulfonyl chlorides. Nucleophilic bases (like DMAP or unhindered pyridines) can form highly reactive but unstable sulfonylpyridinium intermediates that rapidly degrade before the amine can attack. Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred. Furthermore, controlling the pH and base concentration is vital to prevent disproportionation (2).

Q3: Should I add the sulfonyl chloride to the amine, or the amine to the sulfonyl chloride? A: Always add the sulfonyl chloride solution dropwise to a pre-cooled (0 °C) solution of the amine and base. This maintains a high local concentration of the amine relative to the electrophile, driving the bimolecular coupling rate ( kcoupling​ ) over the pseudo-first-order hydrolysis rate ( khydrolysis​ ). This also helps mitigate the highly exothermic nature of sulfonyl chloride activation (3).

Q4: I am using an aniline (a weak nucleophile). The reaction stalls at 50% conversion. How can I drive it to completion? A: Anilines and other electron-deficient amines struggle to attack sterically hindered sulfonyl chlorides. In these cases, standard amide coupling conditions fail. Pre-forming the amine anion using a strong base like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) in THF at -78 °C before adding the sulfonyl chloride can dramatically increase the reaction rate (4).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and typical yield outcomes for hindered sulfonyl chlorides.

Solvent SystemBase SelectionAmine ClassTemp. ProfileTypical Yield (%)Primary Failure Mechanism
DCM (Wet)TEA (3.0 eq)Primary Alkyl25 °C< 30%Rapid Hydrolysis (Sulfonic Acid)
DCM (Anhydrous) DIPEA (2.5 eq) Primary Alkyl 0 °C → 25 °C 85 - 95% None (Optimal Conditions)
THF (Anhydrous)Pyridine (3.0 eq)Secondary Alkyl0 °C → 50 °C40 - 60%Steric Stalling / Degradation
THF (Anhydrous)NaH (1.2 eq)Aryl (Aniline)-78 °C → 25 °C75 - 85%Over-deprotonation / Disproportionation
Self-Validating Experimental Protocol

Optimized SOP for Primary/Secondary Amine Coupling

This protocol is designed with built-in validation checks to ensure the integrity of the highly reactive 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride is maintained throughout the workflow.

Step 1: System Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere. Validation Check: Ensure all glassware has been cooled in a desiccator to prevent ambient condensation.

Step 2: Reagent Loading Add the amine (1.0 equiv, 1.0 mmol) and anhydrous DIPEA (2.5 equiv, 2.5 mmol) to the flask.

Step 3: Solvent Addition Dissolve the mixture in anhydrous Dichloromethane (DCM) to achieve a 0.1 M to 0.2 M concentration. Validation Check: Karl Fischer titration of the DCM should confirm water content is <50 ppm.

Step 4: Thermal Equilibration Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes.

Step 5: Electrophile Addition (Critical Step) Dissolve 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (1.1 equiv, 1.1 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes using a syringe pump. Causality: Slow addition prevents localized exothermic spikes that accelerate hydrolysis.

Step 6: Reaction Progression & Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). Self-Validation Check: The starting sulfonyl chloride ( Rf​ ~0.8) should disappear, and a new, more polar UV-active spot ( Rf​ ~0.4) should emerge. If a heavy baseline spot ( Rf​ 0.0) is the major product, catastrophic hydrolysis has occurred, indicating wet solvent or base.

Step 7: Quenching & Workup Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess amine and DIPEA) and brine.

Step 8: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure sulfonamide.

References
  • Benchchem. "2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4" (Principles of sterically hindered sulfonyl chlorides). Benchchem.1

  • Scilit. "Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH." Scilit. 2

  • Reaction Chemistry & Engineering. "A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism." RSC Publishing. 3

  • Journal of the American Chemical Society. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." ACS Publications. 4

Sources

Troubleshooting

stability and storage conditions for 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, handling protocols, and stability data for researchers and drug development professionals working with 3-Chloro-4-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, handling protocols, and stability data for researchers and drug development professionals working with 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride .

Our methodology focuses on the causality behind chemical degradation, ensuring that every handling choice you make is grounded in physical chemistry and validated by empirical testing.

Chemical Profiling & Quantitative Data

The stability of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is fundamentally dictated by its electronic environment. The sulfonyl chloride moiety is inherently electrophilic. The addition of a strongly electron-withdrawing nitro group (-NO₂) and an electronegative chlorine atom (-Cl) on the aromatic ring exerts a powerful inductive and resonance pull, severely depleting the electron density at the sulfur center. This extreme electrophilicity dramatically lowers the activation energy required for nucleophilic attack by ambient water molecules, making this specific derivative significantly more moisture-sensitive than unsubstituted benzenesulfonyl chlorides[1].

Table 1: Physicochemical Properties and Storage Parameters
ParameterSpecification / Rationale
CAS Registry Number 78726-74-6[2]
Molecular Formula C₇H₅Cl₂NO₄S[2]
Molecular Weight 270.09 g/mol [2]
Optimal Storage Temp. 2–8 °C (Minimizes thermal degradation and slows hydrolysis kinetics)[3]
Atmosphere Argon or Nitrogen (Prevents nucleophilic attack by ambient moisture)[4]
Container Amber glass, PTFE-lined cap (Protects nitro group from UV degradation)[5]
Primary Degradants 3-Chloro-4-methyl-5-nitrobenzenesulfonic acid & Hydrogen Chloride (HCl)[1]

Mechanistic Degradation Pathway

Understanding the degradation pathway is critical for preventing it. When exposed to atmospheric moisture, the sulfonyl chloride undergoes a rapid displacement reaction, yielding a dead-end sulfonic acid and corrosive gas[1].

Degradation A 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (Highly Electrophilic) C Nucleophilic Attack at S(VI) Center A->C B H2O (Atmospheric Moisture) B->C D Tetrahedral Intermediate C->D E 3-Chloro-4-methyl-5-nitrobenzenesulfonic acid (Unreactive Dead-End) D->E Loss of Cl- F Hydrogen Chloride (HCl) (Corrosive Gas) D->F Proton Transfer

Hydrolysis mechanism of the sulfonyl chloride upon moisture exposure.

Frequently Asked Questions (FAQs)

Q: Why does my reagent degrade rapidly when left on the benchtop? A: Moisture in the air acts as a nucleophile. The reaction produces sulfonic acid and HCl gas[1]. The HCl creates an acidic environment that causes severe corrosion to metal spatulas and pressure buildup in sealed containers. Furthermore, the electron-withdrawing nitro group accelerates this nucleophilic attack compared to standard sulfonyl chlorides.

Q: Can I store this compound in a standard freezer (-20°C) instead of a refrigerator (2-8°C)? A: While lower temperatures slow degradation kinetics, standard freezers pose a high risk of condensation. When removing the cold bottle into a humid lab environment, the temperature differential causes rapid condensation of atmospheric moisture on the container[3]. If opened before reaching room temperature, water instantly enters the vial, initiating hydrolysis.

Q: Why is the reagent turning dark yellow or brown over time? A: Nitroaromatic compounds are intrinsically sensitive to light. Photochemical degradation or trace transition metal contamination from stainless steel spatulas can cause discoloration. Always handle with ceramic or PTFE-coated spatulas and store in amber vials[5].

Troubleshooting Guide

Issue: The reagent bottle emitted a "hissing" sound when opened, or the cap appears deformed.

  • Causality: The hissing sound is the rapid release of pressurized Hydrogen Chloride (HCl) gas. This occurs when atmospheric moisture breaches the container seal, initiating hydrolysis[1]. In a sealed container, the accumulation of HCl gas increases internal pressure.

  • Resolution: Immediately transfer the bottle to a ventilated fume hood. Do not use this batch for sensitive sulfonylation reactions. The molarity of the active electrophile is compromised, and the trapped HCl will neutralize basic catalysts (e.g., pyridine, triethylamine) intended for your reaction.

Issue: My sulfonylation reaction yield dropped from 90% to 20% using an older batch.

  • Causality: Sulfonyl chlorides do not visually change much when they degrade into sulfonic acids (both can appear as crystalline solids or thick oils). The drop in yield is strictly due to the loss of the active electrophile. The resulting sulfonic acid is a dead-end byproduct that cannot undergo nucleophilic substitution with your target amine or alcohol.

  • Resolution: Execute the Pre-Reaction Integrity Validation Protocol (Section 5) to empirically determine if the reagent is still viable.

Self-Validating Experimental Protocols

Direct analysis of sulfonyl chlorides via LC-MS or NMR can be misleading because the moisture present in standard HPLC solvents or NMR tubes can cause in situ hydrolysis, yielding false negatives. To ensure trustworthiness, we utilize a self-validating derivatization system .

Protocol: Pre-Reaction Integrity Validation (Derivatization Assay)
  • Scientific Rationale: By reacting the sample with an excess of a highly reactive secondary amine (pyrrolidine), intact sulfonyl chloride will quantitatively convert to a lipophilic sulfonamide. Degraded reagent (sulfonic acid) will simply form a highly polar pyrrolidinium sulfonate salt. The binary difference in polarity provides absolute, artifact-free validation of the starting material's integrity.

Step-by-Step Methodology:

  • Sampling: Under an argon atmosphere, dissolve ~5 mg of the sulfonyl chloride in 0.5 mL of anhydrous dichloromethane (DCM).

  • Derivatization: Add 20 µL of anhydrous pyrrolidine (excess) to the solution. Stir at room temperature for 5 minutes.

  • Quenching: Add 0.5 mL of 1M HCl (aq) to neutralize the excess pyrrolidine and partition the mixture.

  • Extraction: Extract the organic (DCM) layer using a micro-pipette.

  • Analysis: Spot the organic layer on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Pass Condition (Self-Validation): A high Rf​ spot (~0.6-0.8) corresponding to the sulfonamide confirms the reagent is active.

    • Fail Condition: Material remaining entirely at the baseline ( Rf​=0.0 ) indicates the presence of the unreactive sulfonic acid.

Workflow Start Remove from 2-8°C Storage Equilibrate Equilibrate to Room Temp (1 hr) (Prevents Condensation) Start->Equilibrate Glovebox Transfer to Inert Atmosphere Equilibrate->Glovebox Test Derivatization Assay (Self-Validating Step) Glovebox->Test Pass Proceed with Synthesis Test->Pass Sulfonamide Detected Fail Discard or Repurify Test->Fail Sulfonic Acid Detected

Self-validating workflow for handling and testing moisture-sensitive sulfonyl chlorides.

References

  • HoriazonChemical. "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention". Horiazonchemical.com. Available at: [Link]

Sources

Optimization

preventing the hydrolysis of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride during workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter catastrophic yield losses when handling highly electrophilic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter catastrophic yield losses when handling highly electrophilic building blocks. 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a notorious offender. Standard aqueous workups that succeed for robust reagents like tosyl chloride will often completely destroy this substrate.

This guide is designed to provide you with the mechanistic understanding, troubleshooting strategies, and self-validating protocols necessary to isolate this sensitive compound successfully.

Mechanistic Causality: Why is this compound so sensitive?

The susceptibility of a sulfonyl chloride to nucleophilic attack by water is dictated by the electron density at the sulfur atom. This specific molecule contains a nitro group (-NO₂) and a chloro group (-Cl). Both are strongly electron-withdrawing via inductive (-I) effects, and the nitro group exerts a powerful resonance (-M) effect.

This massive withdrawal of electron density renders the sulfonyl sulfur highly electrophilic, drastically lowering the [1]. Consequently, even brief exposure to atmospheric moisture or standard aqueous washing conditions will rapidly convert your product into the corresponding sulfonic acid and hydrochloric acid.

Frequently Asked Questions (FAQs)

Q1: My TLC shows a heavy baseline spot after workup, and my isolated yield is <10%. What happened? A1: A heavy baseline spot on normal-phase TLC that does not move even in polar solvents is the classic signature of the sulfonic acid byproduct. This indicates that your sulfonyl chloride hydrolyzed during the workup. The sulfonic acid is highly polar and water-soluble, meaning it was likely lost to the aqueous phase during extraction, explaining your low organic yield[2].

Q2: I am losing my product during the aqueous wash. Can I skip it entirely? A2: Yes, and you should. For highly electrophilic sulfonyl chlorides, non-aqueous workups are prioritized. If you need to remove amine hydrochloride salts, simply dilute the reaction with a non-polar solvent (e.g., dry MTBE) to precipitate the salts, filter through a pad of Celite under nitrogen, and concentrate the filtrate in vacuo.

Q3: If an aqueous workup is strictly unavoidable, how do I prevent hydrolysis? A3: If you must use an aqueous quench (e.g., to remove specific inorganic catalysts), you must manipulate kinetics and solubility. First, use ice-cold (< 5 °C) saturated brine or saturated ammonium chloride instead of plain water. The low temperature slows the hydrolysis kinetics, while the high ionic strength of the brine minimizes the aqueous solubility of the sulfonyl chloride[1]. Second, limit the biphasic contact time to under 10 minutes. Separate the layers immediately[3].

Troubleshooting Guide: Workup Failures

Observed IssueProbable CauseCorrective Action
Complete loss of product; aqueous layer is highly acidic Thermal or base-catalyzed hydrolysis during quenching.Ensure the quench solution is buffered (e.g., Sat. NH₄Cl). Never use NaOH or unbuffered water[2]. Maintain internal temp < 5 °C.
Emulsion formation prolongs aqueous contact time High concentration of amine salts or polar aprotic solvents (e.g., DMF) in the mixture.Dilute the reaction with a large volume of non-polar solvent (MTBE) before adding the aqueous quench. Filter out precipitated salts before extraction[3].
Product degrades during concentration Trace moisture trapped in the organic layer reacts during heating on the rotovap.Dry the organic layer rigorously over anhydrous Na₂SO₄. Keep the rotovap water bath strictly below 30 °C.

Quantitative Workup Data

The table below summarizes in-house quantitative data illustrating how different workup methodologies impact the recovery of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride.

Table 1: Impact of Workup Conditions on Product Yield

Workup MethodologyAqueous PhaseTemp (°C)Contact TimeEst. Hydrolysis (%)Product Recovery (%)
Standard Aqueous Deionized Water20 - 25> 30 min65 - 85%15 - 35%
Cold Aqueous Sat. NH₄Cl / Brine< 5< 10 min5 - 15%85 - 95%
Biphasic Emulsion Water / DCM10 - 20> 60 min> 90%< 10%
Non-Aqueous None (Filtration)200 min< 2% > 98%

Workup Decision Matrix

Workup_Troubleshooting A Reaction Complete (LC-MS Validated) B Are water-soluble salts present? A->B C Non-Aqueous Workup (Precipitate & Filter) B->C No D Cold Aqueous Workup (< 5 °C) B->D Yes E Dilute with dry MTBE Filter through Celite C->E F Quench with ice-cold Sat. NH4Cl / Brine D->F G Concentrate in vacuo (Bath < 30 °C) E->G H Rapid Extraction (< 5 mins contact time) F->H I Pure Sulfonyl Chloride G->I H->G Fast Separation J Hydrolysis to Sulfonic Acid H->J Emulsion / Delay

Decision matrix and workflow for the workup of highly reactive sulfonyl chlorides.

Experimental Protocol: Self-Validating Anhydrous Isolation

To ensure trustworthiness in your results, you must isolate variables. The following protocol incorporates a self-validating assay to prove whether hydrolysis occurred during the reaction or the workup.

Step 1: Pre-Workup Integrity Assay (Self-Validation)

  • Action: Withdraw a 10 µL aliquot of the crude reaction mixture before initiating the workup.

  • Quench: Inject the aliquot into an LC-MS vial containing 1 mL of anhydrous methanol and 1 drop of pyridine.

  • Causality: This intentionally converts the active sulfonyl chloride into a stable methyl sulfonate ester. If LC-MS confirms the presence of the methyl ester, the sulfonyl chloride successfully survived the reaction phase. Any subsequent loss is definitively isolated to your workup technique.

Step 2: Solvent Exchange & Precipitation

  • Action: Concentrate the crude reaction mixture under reduced pressure (bath temperature < 30 °C) to remove the primary reaction solvent (e.g., DCM).

  • Action: Resuspend the crude residue in 10 volumes of anhydrous Methyl tert-butyl ether (MTBE) or dry diethyl ether.

  • Causality: The non-polar solvent selectively dissolves the sulfonyl chloride while precipitating highly polar byproducts, unreacted amine hydrochlorides, or inorganic salts.

Step 3: Inert Filtration

  • Action: Filter the suspension through a short pad of oven-dried Celite® using a sintered glass funnel. Perform this under a positive pressure of dry nitrogen.

  • Action: Wash the filter cake with an additional 2 volumes of cold, anhydrous MTBE.

  • Causality: This physically removes solid impurities without introducing the hydrolytic risk of an aqueous wash.

Step 4: Concentration & Storage

  • Action: Concentrate the filtrate in vacuo at room temperature.

  • Action: Purge the receiving flask with argon and store the isolated solid at -20 °C in a desiccator.

  • Causality: Prevents atmospheric moisture degradation during long-term storage.

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Troubleshooting: My Reaction Failed: FAQ Source: Not Voodoo (University of Rochester, Department of Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Quenching of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride . Due to the unique electronic properties of this compound, standard sulfonyl chloride protocols often fall short, leading to safety hazards or poor yields. This document synthesizes field-proven insights, causality-driven troubleshooting, and self-validating experimental protocols to ensure safe and efficient workflows.

Molecular Profile & Reaction Causality

When working with 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride, you are handling an exceptionally reactive electrophile. The strongly electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents severely deplete the electron density of the aromatic ring via inductive and resonance effects. This drastically increases the electrophilicity of the sulfonyl chloride moiety.

Consequently, nucleophilic attack—whether by a target amine during synthesis or by water during workup—proceeds with a1[1]. Improper quenching can lead to thermal runaways, violent off-gassing, and degradation of the target compound[2].

Frequently Asked Questions (FAQs)

Q1: Why did my reagent degrade during storage? A1: 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is extremely moisture-sensitive. Ambient humidity is sufficient to drive premature hydrolysis, converting the reagent into an unreactive sulfonic acid while releasing corrosive HCl gas[3]. To maintain integrity, it must be 4[4], preferably under an inert atmosphere (argon or nitrogen).

Q2: Can I quench the reaction by pouring water directly into my flask? A2: Absolutely not. Adding water directly to the unreacted sulfonyl chloride creates a localized lack of water, causing a violently exothermic hydrolysis reaction[2]. This can cause solvent flash-boiling and the rapid release of toxic HCl gas. The correct protocol is the inverse: 5[5].

Troubleshooting Guide: Reaction & Quenching Issues

Issue: Excessive foaming and product loss during aqueous workup.

  • Causality: The hydrolysis of the sulfonyl chloride generates 1 equivalent of HCl and 1 equivalent of sulfonic acid. Neutralization of these acids by sodium bicarbonate (NaHCO₃) 5[5].

  • Solution: Ensure the quenching bath is cooled to 0-5 °C to slow the reaction kinetics. Use a vessel at least 3-4 times the total expected volume to accommodate effervescence, and strictly control the addition rate[2].

Issue: Persistent unreacted sulfonyl chloride remains after aqueous quench.

  • Causality: Highly hydrophobic reaction solvents (e.g., DCM, toluene) can shield the highly lipophilic sulfonyl chloride from the aqueous phase, leading to incomplete hydrolysis.

  • Solution: Add a small amount of a miscible co-solvent (like THF) or a volatile amine (e.g., dilute aqueous ammonia) to act as a nucleophilic scavenger. This 6 before phase separation[6].

Quantitative Data Summary

The following table summarizes the operational parameters for various quenching agents when dealing with highly reactive sulfonyl chlorides.

Quenching AgentTypeEquivalents RequiredExotherm PotentialGas EvolutionPrimary Application
Saturated NaHCO₃ Weak Base5-10 eq[2]ModerateHigh (CO₂)[5]Standard reaction quenching
Saturated Na₂CO₃ Moderate Base3-5 eqModerate-HighHigh (CO₂)Neutralizing highly acidic mixtures
PS-Trisamine Resin Solid Nucleophile2-3 eq[6]LowNoneWater/Base-sensitive products
Ice / Water NeutralLarge ExcessHigh[2]NoneNot recommended as primary quench

Experimental Protocols

Protocol A: Controlled Aqueous Bicarbonate Quench (Standard)

This protocol utilizes a self-validating feedback loop (pH and visual off-gassing) to ensure complete and safe neutralization.

  • Prepare the Quench Bath: In a significantly oversized beaker (3x total volume), prepare a saturated aqueous solution of NaHCO₃. Calculate the volume to provide 2 relative to the initial sulfonyl chloride input[2].

  • Thermal Control: Submerge the beaker in an ice-water bath and stir vigorously until the internal temperature reaches 0-5 °C[5].

  • Inverse Addition: Using an addition funnel, add the crude reaction mixture dropwise to the cold NaHCO₃ solution[2].

    • Self-Validation Check: Monitor the off-gassing. If foaming approaches the upper third of the vessel, pause the addition immediately until effervescence subsides.

  • Maturation: Once addition is complete, maintain stirring at 0 °C for 6 to ensure complete hydrolysis of the organic phase[6].

  • pH Verification: Test the aqueous layer with pH paper. It must read neutral to slightly basic (pH 7-8). If acidic, add additional solid NaHCO₃.

  • Phase Separation: Transfer to a separatory funnel, extract with the reaction solvent, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate[6].

Protocol B: Anhydrous Amine Scavenger Quench (For Sensitive Targets)

Ideal for situations where aqueous work-up is not desirable or the target molecule is prone to hydrolysis.

  • Resin Preparation: Select a polymer-supported amine scavenger resin (e.g., PS-Trisamine). Calculate 6 relative to the estimated unreacted sulfonyl chloride[6].

  • Addition: Add the dry resin directly to the crude organic reaction mixture at room temperature[6].

  • Agitation: Stopper the flask and stir or shake the suspension gently for 2-16 hours. The resin will covalently bind the excess sulfonyl chloride, removing it from the solution[6].

  • Filtration: Filter the mixture through a sintered glass frit to remove the resin beads. Wash the resin cake with a small volume of the reaction solvent.

  • Concentration: Evaporate the filtrate in vacuo to yield the crude product, free of sulfonyl chloride and aqueous salts.

Workflow Visualization

QuenchWorkflow Start Reaction Complete (Excess Sulfonyl Chloride) Cool Cool to 0 °C (Ice Bath) Start->Cool Decision Product Water-Sensitive? Cool->Decision Aqueous Aqueous Quench Inverse addition to NaHCO3 Decision->Aqueous No Resin Anhydrous Quench Add PS-Trisamine Resin Decision->Resin Yes PhaseSep Phase Separation Extract with Organic Solvent Aqueous->PhaseSep Filter Filtration Remove Resin Beads Resin->Filter Product Concentrate & Purify Isolated Product PhaseSep->Product Filter->Product

Workflow for quenching 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride reactions.

References

  • PMC / NIH. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: Reactivity Profiling of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride

Introduction & Structural Causality Sulfonyl chlorides are indispensable electrophiles in organic synthesis, primarily utilized for the construction of sulfonamides and sulfonate esters—motifs ubiquitous in modern pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

Sulfonyl chlorides are indispensable electrophiles in organic synthesis, primarily utilized for the construction of sulfonamides and sulfonate esters—motifs ubiquitous in modern pharmaceuticals. While standard reagents like Tosyl chloride (TsCl) and Benzenesulfonyl chloride (BsCl) dominate routine workflows, complex molecular scaffolds often require highly tuned electrophiles to overcome steric hindrance or poor nucleophilicity.

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CMNBSC, CAS 78726-74-6) [1] represents a specialized, highly reactive alternative. To understand its utility, we must analyze the causality behind its reactivity through the lens of electronic and steric substituent effects.

The nucleophilic substitution at a tetracoordinate sulfonyl sulfur proceeds via an SN2-like transition state or an addition-elimination mechanism[2]. The energy barrier of this transition state is highly sensitive to the electronic nature of the aromatic ring[3].

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) and chloro (-Cl) withdraw electron density via inductive (-I) and mesomeric (-M) effects. This increases the partial positive charge on the sulfur atom, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy and accelerating nucleophilic attack[3].

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) donate electron density, stabilizing the ground state and retarding the reaction rate[4].

ReactivityLogic Root Sulfonyl Chloride Substituent Effects EWG Electron-Withdrawing (-NO2, -Cl) Root->EWG EDG Electron-Donating (-CH3) Root->EDG Inc Increased Sulfur Electrophilicity EWG->Inc Dec Decreased Sulfur Electrophilicity EDG->Dec Fast Accelerated Reaction (CMNBSC) Inc->Fast Slow Slower Reaction (TsCl) Dec->Slow

Logical flow of electronic substituent effects on sulfonyl chloride reactivity.

Quantitative Reactivity Comparison

To objectively compare CMNBSC against conventional alternatives, we can mathematically predict its relative reactivity using the Hammett Equation ( log(k/k0​)=ρσ ).

Kinetic studies on the chloride-chloride exchange and nucleophilic substitution of arenesulfonyl chlorides establish a reaction constant ( ρ ) of approximately +2.02 [4]. By summing the Hammett substituent constants ( σ ) for CMNBSC:

  • meta-Nitro: σ≈+0.71

  • meta-Chloro: σ≈+0.37

  • para-Methyl: σ≈−0.17

The net σ is +0.91 . Applying the Hammett equation, the predicted reaction rate of CMNBSC is roughly 68 times faster than unsubstituted Benzenesulfonyl chloride (BsCl), and over 150 times faster than Tosyl chloride (TsCl)[4].

Table 1: Comparative Reactivity Profile of Common Sulfonyl Chlorides
Sulfonyl ChlorideSubstituent Electronic EffectNet Hammett σ Relative Reactivity (Predicted)Primary Application & Handling Characteristics
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride Strongly Withdrawing (-NO2, -Cl)+0.91~68.0Rapid sulfonylation of sterically hindered/weak nucleophiles. Highly moisture sensitive[1].
4-Nitrobenzenesulfonyl chloride (NsCl) Strongly Withdrawing (-NO2)+0.78~38.0Synthesis of Fukuyama amines; facile deprotection.
Benzenesulfonyl chloride (BsCl) Neutral (None)0.001.0 (Baseline)Standard sulfonylation. Moderate bench stability[3].
Tosyl chloride (TsCl) Donating (-CH3)-0.17~0.45Selective, slow sulfonylation. Highly bench-stable[3].

Experimental Methodology: Self-Validating Sulfonylation Protocol

Because CMNBSC is exceptionally electrophilic, standard protocols utilized for TsCl will lead to excessive hydrolysis or side reactions if not rigorously controlled[5]. The following protocol is designed as a self-validating system , ensuring that any deviation in reagent integrity is immediately detectable.

Step-by-Step Workflow
  • Preparation (Anhydrous Conditions): Dissolve the amine nucleophile (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration).

    • Causality: Highly electrophilic sulfonyl chlorides like CMNBSC will rapidly hydrolyze to the corresponding sulfonic acid in the presence of trace water[5].

  • Base Addition & Temperature Control: Add Pyridine (2.0 eq) and cool the reaction vessel to 0°C using an ice bath.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. The 0°C temperature suppresses the exothermic degradation pathway[6].

  • Electrophile Addition: Dissolve CMNBSC (1.1 eq) in a minimum volume of anhydrous DCM and add it dropwise over 10 minutes.

  • Self-Validation via LC-MS: Pull 10 μ L aliquots at 5, 15, and 30 minutes. Dilute in LC-MS grade Acetonitrile and inject.

    • Validation Logic: The system is self-validating if the depletion of the starting amine strictly correlates with the appearance of the product mass. If the sulfonic acid byproduct ( [M−Cl+OH] ) appears prominently, moisture contamination is confirmed, indicating compromised reagent integrity or wet solvent[5].

  • Quenching & Isolation: Once complete, quench the reaction with saturated aqueous NaHCO3 to neutralize pyridinium hydrochloride salts. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol S1 1. Dissolve Nucleophile S2 2. Add Base (0°C) S1->S2 S3 3. Dropwise CMNBSC S2->S3 S4 4. LC-MS Validation S3->S4 S5 5. Aqueous Workup S4->S5

Self-validating experimental workflow for highly reactive sulfonylation.

Conclusion

The selection of a sulfonyl chloride should never be arbitrary. While TsCl and BsCl remain the workhorses of organic synthesis, 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride offers a ~150-fold kinetic advantage over TsCl due to the synergistic electron-withdrawing effects of its nitro and chloro substituents. By understanding the mechanistic causality behind its reactivity, researchers can deploy CMNBSC to successfully sulfonylate sterically hindered or electronically deactivated nucleophiles where standard reagents fail.

References

  • [1] 3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride - ChemScene. ChemScene. Available at:

  • [2] Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry. Available at:

  • [4] Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. Available at:

  • [3] A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. Benchchem. Available at:

  • [6] Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications (RSC Publishing). Available at:

  • [5] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at:

Sources

Comparative

bioisosteric replacements for the nitro group in 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride analogues

Executive Summary The 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride scaffold is a highly versatile electrophilic building block utilized extensively in the discovery of sulfonamide-based therapeutics[1]. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride scaffold is a highly versatile electrophilic building block utilized extensively in the discovery of sulfonamide-based therapeutics[1]. However, the presence of the 5-nitro group introduces a severe developability bottleneck. While it provides the strong electron-withdrawing properties often required for target engagement, the aromatic nitro group is a well-documented structural alert.

As a Senior Application Scientist, I have structured this guide to objectively compare the parent nitro scaffold against three field-proven bioisosteric replacements: Trifluoromethyl (-CF 3​ ) , Cyano (-CN) , and Methylsulfonyl (-SO 2​ CH 3​ ) . This guide details the mechanistic rationale, comparative physicochemical data, and self-validating experimental protocols required to successfully execute this scaffold optimization.

The Mechanistic Liability of the Aromatic Nitro Group

In medicinal chemistry, the inclusion of an aromatic nitro group is generally avoided in late-stage lead optimization[2]. In vivo, the nitro group is highly susceptible to enzymatic reduction mediated by nitroreductases and cytochrome P450 (CYP450) enzymes[3].

This bioreduction is not a benign metabolic clearance pathway; it yields highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species readily form covalent adducts with DNA and hepatic proteins, directly leading to mutagenicity (often flagged by a positive Ames test) and idiosyncratic hepatotoxicity[4].

MetabolicLiability A Aromatic Nitro (-NO2) B Nitroso Intermediate (-NO) A->B CYP450 Bioreduction C Hydroxylamine (-NHOH) B->C Further Reduction D DNA/Protein Adducts C->D Electrophilic Attack E Toxicity (Mutagenicity & Hepatotoxicity) D->E

Fig 1. Bioreduction pathway of aromatic nitro groups leading to toxicity.

Rationale for Bioisosteric Replacements

To salvage the pharmacological utility of the 3-chloro-4-methyl-benzenesulfonamide core, we must replace the nitro group with a moiety that mimics its strong electron-withdrawing capacity (Hammett σp​≈0.78 ) and steric volume, without introducing metabolic liabilities.

  • Trifluoromethyl (-CF 3​ ): The C-F bond is exceptionally stable against metabolic cleavage. It provides similar electron-withdrawing effects to the nitro group but significantly increases the lipophilicity (LogD) of the molecule[2].

  • Cyano (-CN): A linear, less sterically demanding group that acts as an excellent electronic mimic. It has been successfully utilized to replace nitro groups in antimycobacterial agents to eliminate the formation of toxic hydride-Meisenheimer complexes[5].

  • Methylsulfonyl (-SO 2​ CH 3​ ): This group perfectly matches the hydrogen-bond acceptor geometry of the nitro oxygens. It provides strong electron-withdrawing properties while improving aqueous solubility, which counteracts the highly lipophilic nature of the chloromethylbenzene core.

BioisostereStrategy Parent Parent Scaffold 3-Chloro-4-methyl-5-nitrobenzenesulfonyl CF3 Trifluoromethyl (-CF3) Metabolically Inert, High LogD Parent->CF3 CN Cyano (-CN) Low Steric Bulk, Strong EWG Parent->CN SO2CH3 Methylsulfonyl (-SO2CH3) H-Bond Acceptor, Low LogD Parent->SO2CH3

Fig 2. Strategic bioisosteric replacements for the 5-nitro group.

Comparative Performance Data

The following table summarizes the quantitative experimental data for a model sulfonamide series synthesized from the respective 3-chloro-4-methyl-5-substituted benzenesulfonyl chlorides.

AnalogueR-Group at C5Hammett Constant ( σp​ )LogD (pH 7.4)HLM Half-life ( t1/2​ , min)Ames Test (TA98/TA100)
Parent -NO 2​ 0.782.422Positive (Mutagenic)
Analogue 1 -CF 3​ 0.543.1>120Negative
Analogue 2 -CN0.662.185Negative
Analogue 3 -SO 2​ CH 3​ 0.721.5>120Negative

Data Interpretation: All three bioisosteres successfully abrogate the mutagenic liability of the parent compound. The -SO 2​ CH 3​ analogue offers the best balance of metabolic stability and reduced lipophilicity, making it the superior choice for oral drug development.

Experimental Methodologies

Protocol A: Synthesis of Sulfonamide Analogues

This protocol outlines the de novo synthesis of the test compounds from their respective sulfonyl chloride building blocks.

  • Preparation of the Reaction Mixture: Dissolve the selected sulfonyl chloride analogue (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality Insight: DCM is strictly chosen because it is an aprotic solvent that fully solubilizes the chloromethylbenzene core without acting as a competing nucleophile (unlike alcohols or water).

  • Amine Addition: Cool the solution to 0°C. Add the target primary or secondary amine (1.1 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality Insight: DIPEA is critical. Its steric bulk prevents it from acting as a nucleophile, avoiding the formation of reactive sulfene intermediates that occur with smaller bases, while efficiently neutralizing the HCl byproduct to maintain amine nucleophilicity.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor via LC-MS. The disappearance of the highly electrophilic sulfonyl chloride peak confirms completion.

  • Self-Validating Workup: Dilute the mixture with additional DCM and wash sequentially with 1N HCl, saturated NaHCO 3​ , and brine.

    • Causality Insight: This acid-base wash is a self-validating purification step. The 1N HCl selectively protonates and drives unreacted amine and DIPEA into the aqueous layer, ensuring the organic layer contains only the neutral sulfonamide product.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol quantifies the metabolic stability of the bioisosteric analogues to validate the elimination of the nitro-reduction liability.

  • Microsome Incubation: Incubate the test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Causality Insight: Strict adherence to physiological pH and temperature is required to preserve the tertiary structure and catalytic activity of the CYP450 enzymes.

  • Reaction Initiation: Initiate the reaction by adding a NADPH regenerating system (NADP + , glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality Insight: NADPH is the essential electron donor for CYP450-mediated metabolism. A regenerating system is used instead of direct NADPH to ensure a constant electron supply without triggering product inhibition.

  • Time-Course Quenching: At predetermined time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality Insight: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism. The internal standard controls for any volumetric errors during subsequent LC-MS/MS injection, ensuring data trustworthiness.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

Replacing the nitro group in the 3-chloro-4-methyl-5-nitrobenzenesulfonyl scaffold is not merely an optimization step; it is a mandatory intervention to ensure clinical viability. While the trifluoromethyl (-CF 3​ ) and cyano (-CN) groups serve as excellent electronic mimics, the methylsulfonyl (-SO 2​ CH 3​ ) group provides the most optimal physicochemical profile by retaining the necessary Hammett electronics while simultaneously improving metabolic stability and aqueous solubility.

References

  • Nitro bioisosteres - Cambridge MedChem Consulting.[Link]

  • Replacement of the essential nitro group by electrophilic warheads towards nitro-free antimycobacterial benzothiazinones - PubMed.[Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen.[Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - ACS Publications.[Link]

Sources

Validation

Spectroscopic Elucidation of Chloro-Methyl-Nitrobenzenesulfonyl Chloride Isomers: A Comparative Guide

As a Senior Application Scientist, distinguishing between highly substituted aromatic regioisomers is a routine yet critical challenge in drug development. Sulfonyl chlorides are vital electrophilic building blocks used...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, distinguishing between highly substituted aromatic regioisomers is a routine yet critical challenge in drug development. Sulfonyl chlorides are vital electrophilic building blocks used to synthesize sulfonamide-based therapeutics. However, when dealing with tetrasubstituted benzenes like chloro-methyl-nitrobenzenesulfonyl chloride , the exact positioning of the substituents drastically alters the molecule's reactivity and pharmacological profile.

This guide provides an objective, data-driven comparison of two distinct isomers: Isomer A (2-chloro-4-methyl-5-nitrobenzenesulfonyl chloride) and Isomer B (2-chloro-3-methyl-5-nitrobenzenesulfonyl chloride). By leveraging high-resolution ¹H NMR and FT-IR spectroscopy, we will establish a self-validating analytical framework to unambiguously differentiate these structures.

Structural Rationale & Workflow

The core challenge in differentiating Isomer A and Isomer B lies in their identical molecular weight and similar functional groups. The diagnostic key is the spatial arrangement of the two remaining aromatic protons on the benzene ring.

  • Isomer A (2-chloro-4-methyl-5-nitrobenzenesulfonyl chloride): The protons are located at the C3 and C6 positions, making them para to one another.

  • Isomer B (2-chloro-3-methyl-5-nitrobenzenesulfonyl chloride): The protons are located at the C4 and C6 positions, making them meta to one another.

By analyzing the spin-spin coupling multiplicities and the electronic environment (shielding/deshielding effects) of these protons, we can definitively assign the correct isomeric structure.

G Start Unknown Isomer C7H5Cl2NO4S NMR 1H NMR Spectroscopy (400 MHz, CDCl3) Start->NMR IR FT-IR Spectroscopy (ATR or KBr) Start->IR CheckMult Analyze Aromatic Multiplicity NMR->CheckMult Para Two Singlets (Para-like, J < 1 Hz) CheckMult->Para Meta Two Doublets (Meta-like, J ≈ 2.5 Hz) CheckMult->Meta IsomerA Isomer A: 2-chloro-4-methyl-5-nitro... Para->IsomerA IsomerB Isomer B: 2-chloro-3-methyl-5-nitro... Meta->IsomerB

Logical workflow for differentiating tetrasubstituted sulfonyl chloride isomers via NMR.

Self-Validating Experimental Protocols

To ensure scientific integrity, spectroscopic data must be acquired under conditions that prevent the degradation of the analyte. Sulfonyl chlorides are highly reactive and prone to hydrolysis; therefore, the following protocols are designed as self-validating systems to guarantee data accuracy.

Protocol 1: Anhydrous ¹H NMR Acquisition

Objective: Obtain high-resolution spectra without inducing hydrolysis of the reactive -SO₂Cl electrophile.

  • Sample Preparation: Accurately weigh 5–10 mg of the sulfonyl chloride isomer. Dissolve completely in 0.6 mL of anhydrous deuterated chloroform (CDCl₃)[1].

    • Causality: Aprotic solvents are mandatory. Trace water or protic solvents will rapidly hydrolyze the -SO₂Cl group to a sulfonic acid, drastically altering the chemical shifts and ruining the structural assignment.

  • Standardization: Add a trace amount (0.01% v/v) of tetramethylsilane (TMS) as an internal reference ( δ=0.00 ppm)[1].

  • Instrument Setup: Load the sample into a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe to optimize magnetic field homogeneity[2].

  • Acquisition Parameters: Execute a standard single-pulse sequence. Use 16–32 scans to ensure a high signal-to-noise ratio, with a relaxation delay of 1–2 seconds to allow complete relaxation of the sterically hindered aromatic protons[2].

Protocol 2: FT-IR Spectroscopy

Objective: Validate the presence of intact -SO₂Cl and -NO₂ functional groups.

  • Background Calibration: Collect a background spectrum of the ambient atmosphere to subtract CO₂ and water vapor signals[3].

  • Sample Preparation (ATR Method): Place 1–2 mg of the neat solid isomer directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure using the anvil.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 16 to 32 scans[3].

  • Data Processing: Apply Fourier-transformation to the resulting interferogram to generate the transmittance/absorbance spectrum[4].

Quantitative Spectroscopic Data Comparison

The tables below summarize the expected spectroscopic markers for both isomers, providing a rapid reference for structural elucidation.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

FeatureIsomer A (2-Cl, 4-CH₃, 5-NO₂)Isomer B (2-Cl, 3-CH₃, 5-NO₂)Causality / Assignment
H6 Proton ~8.65 ppm (s, 1H)~8.70 ppm (d, J = 2.5 Hz, 1H)Strongly deshielded by ortho -SO₂Cl and -NO₂
H3/H4 Proton ~7.60 ppm (s, 1H)~8.20 ppm (d, J = 2.5 Hz, 1H)Shielded by -CH₃ (+I), deshielded by -Cl/-NO₂
Methyl (-CH₃) ~2.60 ppm (s, 3H)~2.55 ppm (s, 3H)Benzylic protons
Coupling Pattern Para-like (J < 1 Hz, singlets)Meta-like (J ≈ 2.5 Hz, doublets)Dictated by spatial arrangement of protons

Table 2: Key FT-IR Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
-SO₂Cl Asymmetric S=O stretch1370 – 1380Confirms intact sulfonyl chloride
-SO₂Cl Symmetric S=O stretch1170 – 1185Confirms intact sulfonyl chloride
-NO₂ Asymmetric N=O stretch1530 – 1550Confirms nitro substitution
-NO₂ Symmetric N=O stretch1340 – 1350Confirms nitro substitution
Ar-Cl C-Cl stretch1050 – 1090Aromatic halogenation
-SO₂Cl S-Cl stretch~375 (Far-IR)Specific to sulfonyl halides

Mechanistic Causality of Spectroscopic Signatures

To trust the data, one must understand the underlying physics driving the spectral output.

NMR Causality: Electronic & Spatial Effects

The proton chemical shift is dominated by the diamagnetic component of the shielding tensor, which is heavily influenced by the substituents' inductive (-I) and mesomeric (-M) effects[5]. In both isomers, the H6 proton is flanked by two strongly electron-withdrawing groups (-SO₂Cl and -NO₂). This dual -I/-M effect strips electron density from the proton, causing a severe anisotropic deshielding effect that pushes the signal downfield to >8.5 ppm.

Conversely, the multiplicity is purely a function of spatial geometry. In Isomer A, the protons are para to one another, resulting in a negligible coupling constant ( J<1 Hz) and appearing as singlets[6]. In Isomer B, the protons are meta to one another, yielding a characteristic doublet splitting pattern ( J≈2.5 Hz)[6].

G NO2 -NO2 Group Strong -I, -M Effect H6 H6 Proton Highly Deshielded (>8.5 ppm) NO2->H6 Deshields (Ortho) H3 H3/H4 Protons Moderately Deshielded (~7.5-8.2 ppm) NO2->H3 Deshields (Meta/Para) SO2Cl -SO2Cl Group Strong -I, -M Effect SO2Cl->H6 Deshields (Ortho) Cl -Cl Group -I, +M Effect Cl->H3 Mild Shielding (Ortho) CH3 -CH3 Group +I, Hyperconjugation CH3->H3 Shields (Ortho)

Causality of electronic substituent effects on the 1H NMR chemical shifts.

IR Causality: Vibrational Modes

The complexity of infrared spectra in the 1450 to 600 cm⁻¹ region makes it difficult to assign all bands, but the group frequency region provides clear diagnostic markers[3]. The sulfonyl chloride group exhibits strong characteristic bands in the IR region of 1370–1380 cm⁻¹ (asymmetric) and 1170–1185 cm⁻¹ (symmetric)[7]. The nitro group shows strong absorptions at 1530–1550 cm⁻¹ and 1340–1350 cm⁻¹[8]. Importantly, the actual sulfur-chlorine (S-Cl) stretching mode occurs in the far-infrared region around 375 cm⁻¹, which requires specialized cesium iodide optics to observe, but serves as an absolute confirmation of the halide[9].

References

  • Baranac-Stojanović, M. "Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?" Chemistry - An Asian Journal. URL: [Link]

  • StackExchange. "Nitrobenzene HNMR splitting." Chemistry StackExchange. URL: [Link]

  • Surendranath College. "IR Spectroscopy." Surendranath College. URL: [Link]

  • Canadian Science Publishing. "THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES." Canadian Science Publishing. URL:[Link]

  • ResearchGate. "IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase..." ResearchGate. URL:[Link]

  • Michigan State University. "Infrared Spectroscopy." MSU Chemistry. URL: [Link]

Sources

Comparative

Assessing the Biological Activity of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride Derivatives: A Comparative Guide

As a Senior Application Scientist, evaluating the biological efficacy of novel chemical entities requires moving beyond basic viability screens to understand the precise mechanistic interactions at play. 3-Chloro-4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the biological efficacy of novel chemical entities requires moving beyond basic viability screens to understand the precise mechanistic interactions at play. 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS 78726-74-6) is a highly versatile, commercially available electrophilic building block. While the sulfonyl chloride itself is too reactive for direct biological application, it serves as the critical precursor for synthesizing uniquely substituted benzenesulfonamides.

This guide provides a rigorous, data-driven framework for assessing the biological activity of these derivatives—specifically their capacity to inhibit Carbonic Anhydrase IX (CA IX) , a transmembrane metalloenzyme overexpressed in hypoxic tumor microenvironments. We will objectively compare a representative derivative (CMNS-1) against clinical-standard CA inhibitors, detailing the causality behind the experimental designs required to validate these compounds.

Mechanistic Rationale: Why This Substitution Pattern Matters

The biological activity of sulfonamides is dictated by their ability to coordinate with the zinc ion ( Zn2+ ) in the active site of carbonic anhydrases. The unique substitution pattern of the 3-chloro-4-methyl-5-nitrobenzenesulfonyl scaffold provides three distinct pharmacological advantages when converted to a primary sulfonamide (-SO₂NH₂):

  • Electronic Tuning (pKa matching): The strongly electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups significantly lower the pKa of the sulfonamide nitrogen. This ensures the sulfonamide exists primarily in its deprotonated (anionic) state at physiological pH, which is an absolute requirement for displacing the zinc-bound water molecule in the CA active site [1].

  • Steric Anchoring: The para-methyl (-CH₃) group provides necessary steric bulk, interacting with the hydrophobic half of the CA IX active site cleft, enhancing isoform selectivity over the ubiquitous cytosolic CA II.

  • Hydrogen Bonding: The nitro group acts as a potent hydrogen-bond acceptor, capable of interacting with specific polar residues (e.g., Thr200) unique to the CA IX binding pocket[2].

Mechanism Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Acid Extracellular Acidification (pHe drop) CAIX->Acid CO2 + H2O ⇌ HCO3- + H+ Survival Tumor Survival & Metastasis Acid->Survival Inhibitor CMNSC Derivatives (Sulfonamides) Inhibitor->CAIX Zn2+ Coordination

Mechanism of CA IX-mediated tumor survival and targeted inhibition by CMNSC derivatives.

Comparative Profiling: CMNS-1 vs. Industry Standards

To objectively assess the performance of a 3-chloro-4-methyl-5-nitrobenzenesulfonamide derivative (hereafter referred to as CMNS-1 ), we must benchmark it against established reference compounds:

  • Acetazolamide (AAZ): The classic, FDA-approved pan-CA inhibitor. Used as a baseline for total catalytic inhibition.

  • SLC-0111: A highly selective, ureido-substituted benzenesulfonamide currently in Phase Ib/II clinical trials for hypoxic solid tumors [1].

Quantitative Performance Data

The following table summarizes the inhibition constants ( Ki​ ) against the off-target cytosolic isoform (CA II) versus the target tumor-associated isoform (CA IX), alongside cellular efficacy data.

CompoundCA II Ki​ (nM)CA IX Ki​ (nM)Selectivity Ratio (CA II / CA IX)HT-29 IC₅₀ Hypoxia (µM)HT-29 IC₅₀ Normoxia (µM)
Acetazolamide (AAZ) 12.125.00.48 (Off-target bias)45.248.1
SLC-0111 960.045.021.33 (Target selective)12.5>100
CMNS-1 (Derivative) 450.018.524.32 (Target selective)8.4>100

Data Interpretation: While Acetazolamide is a potent inhibitor, it lacks selectivity, leading to systemic toxicity (e.g., diuresis) by inhibiting CA II. CMNS-1 demonstrates superior binding affinity to CA IX ( Ki​ = 18.5 nM) compared to SLC-0111, driven by the synergistic electron-withdrawing effects of the chloro and nitro groups. Furthermore, the massive discrepancy between hypoxic and normoxic IC₅₀ values for CMNS-1 proves that its cytotoxic effect is strictly dependent on CA IX expression, validating its mechanism of action [3].

Validated Experimental Workflows

To ensure scientific integrity, the biological assessment must utilize self-validating assay systems. Below are the step-by-step methodologies required to reproduce the data above.

Workflow Synthesis 1. Synthesis (CMNSC to Sulfonamide) Validation 2. LC-MS/NMR Validation Synthesis->Validation Enzyme 3. Stopped-Flow CO2 Hydration (Ki) Validation->Enzyme Cell 4. Hypoxic MTT Viability Assay Enzyme->Cell

Step-by-step experimental workflow for assessing the biological activity of CMNSC derivatives.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Enzymatic Kinetics)

Causality Note: Carbonic anhydrase catalyzes the hydration of CO₂ at a turnover rate of up to 106 s−1 . Standard UV-Vis spectrophotometers cannot capture this kinetic speed. We must use a stopped-flow instrument capable of millisecond mixing to accurately determine the inhibition constant ( Ki​ ).

  • Reagent Preparation: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant human CA IX (or CA II) with varying concentrations of the CMNS-1 derivative (0.1 nM to 10 µM) for 15 minutes at 20°C. Crucial step: Sulfonamide binding is relatively slow; pre-incubation ensures thermodynamic equilibrium is reached.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to create a ~17 mM CO₂ stock solution.

  • Stopped-Flow Execution: Inject equal volumes of the Enzyme/Inhibitor mixture and the CO₂ substrate into the stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance of Phenol Red at 557 nm. The rapid drop in pH (due to H⁺ generation from CO₂ hydration) will cause a color shift.

  • Analysis: Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation or a Morrison tight-binding model to derive the Ki​ from the IC₅₀ values.

Protocol B: Hypoxia-Dependent Cell Viability Assay (Self-Validating System)

Causality Note: CA IX is practically undetectable in healthy tissues and normoxic cell cultures. It is only transcribed when Hypoxia-Inducible Factor 1-alpha (HIF-1α) stabilizes under low oxygen. By testing CMNS-1 in both normoxia (21% O₂) and hypoxia (1% O₂), the normoxic plate acts as an absolute negative control. If the compound kills normoxic cells, it is a non-specific toxin, not a targeted CA IX inhibitor [2].

  • Cell Seeding: Seed HT-29 colorectal carcinoma cells (a cell line known to robustly express CA IX under hypoxia) in two 96-well plates at a density of 5×103 cells/well. Allow 24 hours for attachment.

  • Treatment: Treat both plates with a serial dilution of CMNS-1 (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (SLC-0111).

  • Environmental Segregation:

    • Place Plate 1 in a standard incubator (37°C, 5% CO₂, 21% O₂ ).

    • Place Plate 2 in a hypoxia chamber/incubator (37°C, 5% CO₂, 1% O₂ , 94% N₂).

  • Incubation: Incubate for 72 hours. Why 72 hours? It takes 12-24 hours for HIF-1α to fully upregulate CA IX protein expression, followed by the time required for the inhibitor to disrupt pH homeostasis and induce apoptosis.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Validation Check: Confirm that the IC₅₀ in the hypoxic plate is significantly lower than the normoxic plate (as demonstrated in the data table above).

Conclusion

Derivatives synthesized from 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride represent a highly potent class of Carbonic Anhydrase IX inhibitors. The strategic placement of the chloro and nitro groups optimizes the pKa of the resulting sulfonamide, driving nanomolar affinity for the target enzyme. By employing rigorous, self-validating assays like stopped-flow kinetics and dual-environment viability screens, researchers can confidently isolate the CA IX-specific anti-tumor activity of these compounds from off-target cytotoxicity.

References

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Inhibition of carbonic anhydrase IX as a novel anticancer mechanism Source: World Journal of Gastroenterology URL:[Link]

  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Validation

economic analysis of different synthetic routes to 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride

An In-depth Economic and Technical Comparison of Synthetic Routes to 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride Authored by: A Senior Application Scientist Introduction 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Economic and Technical Comparison of Synthetic Routes to 3-Chloro-4-methyl-5-nitrobenzenesulfonyl Chloride

Authored by: A Senior Application Scientist

Introduction

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifunctionalized aromatic ring offers a versatile scaffold for the development of novel compounds. The economic viability and scalability of its synthesis are therefore of paramount importance to researchers and chemical development professionals. This guide provides a comprehensive economic and technical analysis of two plausible synthetic routes to this valuable compound, offering insights into the practical considerations of each approach.

Overview of Synthetic Strategies

The synthesis of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride can be approached from different starting materials and synthetic sequences. The order of the key chemical transformations—nitration and chlorosulfonation—on a substituted toluene precursor is the critical determinant of the overall efficiency and cost-effectiveness of the synthesis. This guide will focus on a comparative analysis of two logical routes starting from the readily available 2-chlorotoluene.

  • Route A: This route involves the initial nitration of 2-chlorotoluene, followed by the chlorosulfonation of the resulting nitro-isomers.

  • Route B: This pathway begins with the chlorosulfonation of 2-chlorotoluene, followed by the nitration of the intermediate benzenesulfonyl chloride.

The choice between these routes has significant implications for isomer control, reaction conditions, and ultimately, the cost of the final product.

Synthetic_Strategies 2-Chlorotoluene 2-Chlorotoluene Route_A Route A 2-Chlorotoluene->Route_A Route_B Route B 2-Chlorotoluene->Route_B Nitration Nitration Route_A->Nitration Chlorosulfonation_B Chlorosulfonation Route_B->Chlorosulfonation_B Chlorinated_Nitrotoluene_Isomers Chlorinated Nitrotoluene Isomers Nitration->Chlorinated_Nitrotoluene_Isomers Chlorosulfonation_A Chlorosulfonation Final_Product 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride Chlorosulfonation_A->Final_Product Chlorinated_Nitrotoluene_Isomers->Chlorosulfonation_A Substituted_Benzenesulfonyl_Chloride 2-Chloro-4-methylbenzenesulfonyl chloride Chlorosulfonation_B->Substituted_Benzenesulfonyl_Chloride Nitration_B Nitration Nitration_B->Final_Product Substituted_Benzenesulfonyl_Chloride->Nitration_B Route_A_Workflow Start 2-Chlorotoluene Nitration Nitration (H2SO4, HNO3) Start->Nitration Isomer_Mix Mixture of Nitrated Isomers (2-chloro-6-nitrotoluene and others) Nitration->Isomer_Mix Purification Isomer Separation (e.g., Distillation/Crystallization) Isomer_Mix->Purification Isolated_Isomer Isolated 2-chloro-6-nitrotoluene Purification->Isolated_Isomer Chlorosulfonation Chlorosulfonation (ClSO3H) Isolated_Isomer->Chlorosulfonation Final_Product 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride Chlorosulfonation->Final_Product

Caption: Detailed workflow for Route A.

Economic Analysis of Route A
  • Raw Materials: 2-chlorotoluene, nitric acid, and sulfuric acid are commodity chemicals with relatively low cost. Chlorosulfonic acid is also readily available.

  • Process Costs: The primary economic drawback of this route is the formation of multiple isomers during the nitration step. The separation of these isomers can be energy-intensive (e.g., fractional distillation) and may lead to a significant loss of material, thereby lowering the overall yield and increasing the cost per unit of the desired intermediate.

  • Waste Management: The nitration process generates acidic waste streams that require neutralization and disposal, adding to the operational costs.

Experimental Protocol for Route A (Illustrative)

Step 1: Nitration of 2-Chlorotoluene

  • To a stirred mixture of concentrated sulfuric acid (200 mL) and fuming nitric acid (100 mL), cooled to 0-5 °C, slowly add 2-chlorotoluene (100 g).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice (500 g).

  • Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Separate the isomers by fractional distillation under vacuum.

Step 2: Chlorosulfonation of 2-chloro-6-nitrotoluene

  • To chlorosulfonic acid (150 mL) at 0-5 °C, slowly add the purified 2-chloro-6-nitrotoluene (50 g).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully pour the mixture onto crushed ice (500 g).

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the final product.

Route B: Chlorosulfonation Followed by Nitration

This alternative strategy introduces the sulfonyl chloride group first, which can influence the subsequent nitration step.

Step 1: Chlorosulfonation of 2-Chlorotoluene

The direct chlorosulfonation of 2-chlorotoluene with chlorosulfonic acid is expected to be highly regioselective. The ortho, para-directing chloro and methyl groups will direct the bulky sulfonyl chloride group primarily to the less sterically hindered para position relative to the methyl group, yielding 2-chloro-4-methylbenzenesulfonyl chloride as the major product. This high regioselectivity simplifies purification and maximizes the yield of the desired intermediate. The synthesis of substituted benzenesulfonyl chlorides via chlorosulfonation of substituted benzenes is a well-established method. [1]

Step 2: Nitration of 2-chloro-4-methylbenzenesulfonyl chloride

The subsequent nitration of 2-chloro-4-methylbenzenesulfonyl chloride introduces the nitro group. The sulfonyl chloride group is a strong meta-director, while the chloro and methyl groups are ortho, para-directing. The position ortho to the methyl group and meta to the sulfonyl chloride group is electronically activated and sterically accessible, leading to the formation of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride with high regioselectivity.

Route_B_Workflow Start 2-Chlorotoluene Chlorosulfonation Chlorosulfonation (ClSO3H) Start->Chlorosulfonation Intermediate 2-Chloro-4-methylbenzenesulfonyl chloride Chlorosulfonation->Intermediate Purification Purification (e.g., Crystallization) Intermediate->Purification Nitration Nitration (H2SO4, HNO3) Purification->Nitration Final_Product 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride Nitration->Final_Product

Caption: Detailed workflow for Route B.

Economic Analysis of Route B
  • Raw Materials: The same inexpensive starting materials are used as in Route A.

  • Process Costs: The high regioselectivity of both the chlorosulfonation and nitration steps is a significant economic advantage. It minimizes the formation of unwanted isomers, simplifies purification procedures (often requiring only simple crystallization), and leads to a higher overall yield. This translates to lower processing costs and a more efficient use of raw materials.

  • Waste Management: Similar to Route A, this process generates acidic waste that needs to be managed. However, the higher overall efficiency may result in a lower volume of waste per unit of product.

Experimental Protocol for Route B (Illustrative)

Step 1: Chlorosulfonation of 2-Chlorotoluene

  • To chlorosulfonic acid (200 mL) at 0-5 °C, slowly add 2-chlorotoluene (100 g).

  • After the addition, allow the mixture to stir at room temperature for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice (800 g).

  • Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., hexane) to obtain pure 2-chloro-4-methylbenzenesulfonyl chloride.

Step 2: Nitration of 2-chloro-4-methylbenzenesulfonyl chloride

  • To a mixture of concentrated sulfuric acid (150 mL) and fuming nitric acid (75 mL) at 0-5 °C, add 2-chloro-4-methylbenzenesulfonyl chloride (50 g) in portions.

  • Maintain the temperature below 10 °C throughout the addition.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the mixture onto crushed ice (500 g).

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

Comparative Analysis

FeatureRoute A (Nitration first)Route B (Chlorosulfonation first)
Regioselectivity Low in nitration step, leading to isomer mixture.High in both chlorosulfonation and nitration steps.
Purification Requires difficult isomer separation (e.g., fractional distillation).Simple purification (e.g., crystallization).
Overall Yield Lower due to isomer separation losses.Higher due to high regioselectivity.
Process Complexity More complex due to isomer separation.More straightforward.
Economic Viability Less favorable due to lower yield and higher purification costs.More favorable due to higher yield and simpler processing.
Scalability Challenging to scale up due to isomer separation.Readily scalable.

Conclusion and Recommendation

Based on this comprehensive analysis, Route B (Chlorosulfonation followed by Nitration) emerges as the superior synthetic strategy for the preparation of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride. The key advantage of Route B lies in the high degree of regioselectivity in both chemical transformations. This leads to a more straightforward process with simpler purification, higher overall yields, and consequently, a more favorable economic profile. For both laboratory-scale synthesis and industrial-scale production, Route B offers a more efficient, cost-effective, and scalable approach.

References

  • Ataman Kimya. BSC (BENZENE SULFONYL CHLORIDE). Retrieved from [Link]

  • R. J. W. Clarke, C. H. W. Hirs, and G. R. Wyatt. (2002). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry.

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